Product packaging for Ethyl 10-undecenoate(Cat. No.:CAS No. 692-86-4)

Ethyl 10-undecenoate

Cat. No.: B153637
CAS No.: 692-86-4
M. Wt: 212.33 g/mol
InChI Key: FXNFFCMITPHEIT-UHFFFAOYSA-N
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Description

Ethyl 10-undecenoate is a fatty acid ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B153637 Ethyl 10-undecenoate CAS No. 692-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl undec-10-enoate
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InChI

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3H,1,4-12H2,2H3
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InChI Key

FXNFFCMITPHEIT-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
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DSSTOX Substance ID

DTXSID4044828
Record name Ethyl undec-10-enoate
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Molecular Weight

212.33 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid
Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Ethyl 10-undecenoate
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Density

0.877-0.882
Record name Ethyl 10-undecenoate
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CAS No.

692-86-4
Record name Ethyl 10-undecenoate
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Record name 10-Undecenoic acid, ethyl ester
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Record name ETHYL 10-UNDECENOATE
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Record name Ethyl 10-undecenoate
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Melting Point

-38 °C
Record name Ethyl 10-undecenoate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-undecenoate, also known as ethyl undecylenate, is an unsaturated fatty acid ester with the linear formula H₂C=CH(CH₂)₈CO₂C₂H₅. It is a versatile molecule utilized across various industries, primarily as a flavoring and fragrance agent due to its characteristic waxy, fruity, and creamy odor.[1][2][3][4][5] In the realm of scientific research and development, it serves as a valuable organic intermediate for the synthesis of more complex molecules and specialty polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows for its analysis and synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific databases and literature.

PropertyValueReferences
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
Appearance Clear, colorless to pale yellow liquid
Odor Waxy, fruity, clean, creamy, soapy, with wine and cognac nuances
Boiling Point 257 - 260 °C at 760 mmHg
Melting Point -38 °C
Density 0.876 - 0.879 g/mL at 25 °C
Refractive Index n20/D: 1.436 - 1.446
Solubility Soluble in alcohol; Insoluble in water (1.517 mg/L at 25 °C est.)
Vapor Pressure 0.009 mmHg at 25 °C (estimated)
Flash Point > 110 °C (> 230 °F)
Kovats Retention Index 1469 (on a standard non-polar column)
CAS Number 692-86-4

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard laboratory procedures for liquid organic compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using either the distillation method or the Thiele tube method, which is suitable for small sample volumes.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Thiele Tube Method:

    • A small amount of the sample (0.5-1.0 mL) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the sample.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • The apparatus is heated gently until a steady stream of bubbles emerges from the capillary tube.

    • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

    • The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from 760 mmHg.

Measurement of Density

The density of a volatile liquid like this compound is determined by measuring the mass of a known volume.

  • Principle: Density is the mass per unit volume (ρ = m/V).

  • Procedure:

    • A calibrated volumetric flask (e.g., 10 mL or 25 mL) with a stopper is accurately weighed on an analytical balance.

    • The flask is filled with this compound up to the calibration mark. Care is taken to ensure the meniscus is read correctly and the temperature of the liquid is recorded.

    • The filled flask is stoppered to prevent evaporation and weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

    • The density is calculated by dividing the mass of the liquid by the volume of the flask.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquid samples.

  • Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is dependent on temperature and the wavelength of light used.

  • Procedure:

    • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

    • A few drops of this compound are placed on the surface of the lower prism.

    • The prisms are closed and locked.

    • Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a standard temperature (typically 20°C).

    • The light source is positioned, and while looking through the eyepiece, the control knob is adjusted until the field of view is divided into a light and a dark region.

    • The compensator is adjusted to eliminate any color fringes and to obtain a sharp borderline.

    • The borderline is aligned with the crosshairs in the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for determining the purity of this compound and confirming its identity.

  • Principle: GC separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. The MS detector then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

  • General Protocol:

    • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard may be added for quantitative analysis.

    • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to facilitate the separation of compounds.

    • Detection (MS): As this compound elutes from the column, it enters the mass spectrometer. It is ionized (commonly by electron ionization), and the resulting fragments are analyzed to produce a mass spectrum. For ethyl esters, characteristic fragment ions at m/z 88 and 101 are often monitored.

    • Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to reference data to confirm the identity and purity of the compound.

Visualizations

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 10-undecenoic acid with ethanol (B145695) in the presence of an acid catalyst.

G Reactant1 10-Undecenoic Acid (Carboxylic Acid) Reaction Fischer Esterification (Reflux) Reactant1->Reaction Reactant2 Ethanol (Alcohol) Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound (Ester) Reaction->Product Byproduct Water (H₂O) Reaction->Byproduct G start Liquid Sample (this compound) purity Purity Assessment (GC-MS) start->purity physical Physical Properties purity->physical spectral Spectroscopic Analysis purity->spectral boiling_point Boiling Point (Thiele Tube) physical->boiling_point density Density (Pycnometer/Volumetric Flask) physical->density refractive_index Refractive Index (Abbe Refractometer) physical->refractive_index end Comprehensive Data Profile boiling_point->end density->end refractive_index->end nmr NMR (¹H, ¹³C) spectral->nmr ir FTIR spectral->ir nmr->end ir->end

References

A Technical Guide to Ethyl 10-undecenoate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10-undecenoate is a fatty acid ester with applications spanning the flavor and fragrance industries to the synthesis of novel biomaterials and potential use as a biochemical reagent in life sciences research. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in the synthesis of polyester (B1180765) monomers, and a discussion of its metabolic context.

Core Chemical and Physical Properties

This compound, also known as ethyl undecylenate, is characterized by the following properties:

PropertyValueReferences
CAS Number 692-86-4[1][2][3]
Molecular Formula C13H24O2[1][2]
Molecular Weight 212.33 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 258-259 °C at 761 mmHg
Odor Profile Waxy, fruity, clean, creamy, soapy, with notes of cognac

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. A significant application is in the production of biobased polyesters. It can be converted into 1,ω-dienes, which are valuable monomers for acyclic diene metathesis (ADMET) polymerization. This positions this compound as a key precursor for creating sustainable polymers with tunable mechanical properties.

Experimental Protocol: Transesterification for Polyester Monomer Synthesis

The following protocol details the transesterification of this compound with 1,4-cyclohexanedimethanol (B133615) to produce a monomer for biobased polyesters, based on the work by Sudhakaran et al. (2022).

Objective: To synthesize cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), a monomer for biobased polyesters, via transesterification of this compound.

Materials:

  • This compound

  • 1,4-cyclohexanedimethanol

  • Cu-deposited V2O5 catalyst

  • Internal standard (e.g., n-dodecane) for Gas Chromatography (GC) analysis

Reaction Conditions:

  • Molar Ratio: this compound to 1,4-cyclohexanedimethanol of 4.0:1.0

  • Temperature: 100 °C

  • Solvent: No solvent is required for this reaction.

Procedure:

  • In a reaction vessel, combine this compound and 1,4-cyclohexanedimethanol in a 4.0:1.0 molar ratio.

  • Add the Cu-deposited V2O5 catalyst to the reaction mixture.

  • Heat the mixture to 100 °C with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) using an internal standard.

  • The primary products to be quantified are the monoester and the desired diester, cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate).

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Monitoring and Analysis cluster_3 Products Ethyl_10_undecenoate This compound Reaction_Vessel Reaction Vessel Ethyl_10_undecenoate->Reaction_Vessel Diol 1,4-Cyclohexanedimethanol Diol->Reaction_Vessel Catalyst Cu-deposited V2O5 Catalyst->Reaction_Vessel Heating Heat to 100 °C Reaction_Vessel->Heating Apply Stirring Stirring Heating->Stirring Aliquots Take Aliquots Stirring->Aliquots Periodically GC_Analysis Gas Chromatography (GC) Analysis Aliquots->GC_Analysis Quantification Quantify Products GC_Analysis->Quantification Monoester Monoester Intermediate Quantification->Monoester Diester Diester Monomer Quantification->Diester

Experimental workflow for the transesterification of this compound.

Metabolic Context

This compound is classified as a fatty acid ester. While specific signaling pathways involving this molecule are not extensively documented, it is understood to be part of the broader fatty acid metabolism. Fatty acid esters are involved in various cellular processes, including energy storage and lipid transport. The metabolic fate of this compound would likely involve hydrolysis to 10-undecenoic acid and ethanol, with the fatty acid then participating in beta-oxidation for energy production or being re-esterified for storage.

G cluster_0 Metabolism of this compound cluster_1 Fatty Acid Metabolism Ethyl_10_undecenoate This compound Hydrolysis Hydrolysis Ethyl_10_undecenoate->Hydrolysis Undecenoic_Acid 10-Undecenoic Acid Hydrolysis->Undecenoic_Acid Ethanol Ethanol Hydrolysis->Ethanol Beta_Oxidation β-Oxidation Undecenoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Energy Energy (ATP) Citric_Acid_Cycle->Energy

A generalized metabolic pathway for this compound.

References

Solubility Profile of Ethyl 10-undecenoate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 10-undecenoate, a versatile long-chain ester utilized in various industrial and research applications. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of liquid esters like this compound in organic solvents. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of the solubility behavior of this compound and a practical framework for its empirical determination.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. While qualitative descriptors are available, precise numerical values (e.g., g/100 mL or mol/L) at specified temperatures are not widely reported. The available information is summarized in the table below. Researchers are strongly encouraged to experimentally determine solubility in their specific solvent systems of interest.

SolventFormulaTypeTemperature (°C)Solubility
WaterH₂OPolar Protic251.517 mg/L (estimated)[1]
EthanolC₂H₅OHPolar ProticNot SpecifiedSoluble[1]
MethanolCH₃OHPolar ProticNot SpecifiedSoluble
Diethyl Ether(C₂H₅)₂OPolar AproticNot SpecifiedSoluble
ChloroformCHCl₃Polar AproticNot SpecifiedSoluble
Oils-NonpolarNot SpecifiedSoluble

Note: The term "soluble" is a qualitative descriptor and does not provide information on the extent of solubility. As a long-chain ester, this compound is expected to exhibit higher solubility in nonpolar organic solvents.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method coupled with gravimetric analysis, a reliable technique for generating accurate solubility data.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaking incubator or water bath

  • Calibrated thermometers

  • Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven or desiccator

2.2. Procedure

  • Solvent Preparation: Add a precise volume (e.g., 10.00 mL) of the desired organic solvent to a series of glass vials.

  • Sample Addition: To each vial, add an excess amount of this compound. The presence of a distinct, undissolved phase of the ester should be visible after initial mixing.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Periodically, visually inspect the vials to confirm the continued presence of an excess of the undissolved ester.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot (e.g., 5.00 mL) of the clear, saturated supernatant using a volumetric pipette. To avoid disturbing the undissolved layer, it is recommended to withdraw the sample from the upper portion of the solvent phase. Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any microscopic, undissolved droplets.

  • Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation at ambient temperature, followed by drying to a constant weight in a desiccator.

  • Gravimetric Analysis: Once the solvent has completely evaporated and the weight is constant, accurately weigh the evaporating dish or vial containing the residual this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

  • Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the logical workflow of the solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Add Solvent to Vial add_solute Add Excess Solute prep_solvent->add_solute agitate Agitate at Constant T add_solute->agitate settle Allow to Settle agitate->settle withdraw_sample Withdraw Aliquot settle->withdraw_sample filter_sample Filter withdraw_sample->filter_sample evaporate Evaporate Solvent filter_sample->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Experimental workflow for solubility determination.

logical_relationship start Start: Define Solvent & Temperature excess_solute Is Excess Solute Present? start->excess_solute excess_solute->start No, add more solute equilibrium Has Equilibrium Been Reached? excess_solute->equilibrium Yes analysis Perform Gravimetric Analysis equilibrium->analysis Yes agitate Continue Agitation equilibrium->agitate No end End: Report Solubility analysis->end agitate->equilibrium

References

Health and safety considerations for handling Ethyl 10-undecenoate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Considerations for Handling Ethyl 10-undecenoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 692-86-4) in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions.

Chemical and Physical Properties

This compound is a fatty acid ester.[1] It is a liquid described as clear and colorless to pale yellow.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H24O2[3]
Molecular Weight212.33 g/mol [3]
AppearanceClear, colorless to pale yellow liquid
Boiling Point258-259 °C at 761 mmHg
Melting Point-38 °C
Density0.879 g/mL at 25 °C
Flash Point> 93.3 °C (> 200.0 °F) Closed Cup
SolubilitySlightly soluble in Chloroform and Methanol. Immiscible with water.
Vapor Pressure0.00882 mmHg at 25°C

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance. However, some sources describe it as a mild skin irritant. It is important to note that for acute oral, dermal, and inhalation toxicity, the substance consists of components of unknown toxicity.

Table 2: GHS Hazard Classification

Hazard ClassClassificationSource
Acute Toxicity (Oral)Not Classified (Unknown)
Acute Toxicity (Dermal)Not Classified (Unknown)
Acute Toxicity (Inhalation)Not Classified (Unknown)
Skin Corrosion/IrritationNot Classified (Some sources suggest mild irritation)
Serious Eye Damage/IrritationNot Classified
Respiratory or Skin SensitizationNot Classified
Germ Cell MutagenicityNot Classified
CarcinogenicityNot Classified
Reproductive ToxicityNot Classified
Specific Target Organ Toxicity (Single Exposure)Not Classified
Specific Target Organ Toxicity (Repeated Exposure)Not Classified
Aspiration HazardNot Classified

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and stated that there is "no safety concern at current levels of intake when used as a flavouring agent".

Handling and Storage

Prudent laboratory practices should be observed when handling this compound.

7.1. Precautions for Safe Handling

  • Observe good industrial hygiene practices.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the work station.

  • Wear appropriate personal protective equipment.

  • Keep away from sources of ignition.

7.2. Conditions for Safe Storage

  • Store in a well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The recommended storage temperature is at room temperature or in a refrigerator.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.

  • Skin Protection: Wear protective gloves. The specific glove material should be selected based on chemical resistance and breakthrough time. A laboratory coat and close-toed footwear are also recommended.

  • Respiratory Protection: Generally not required under normal use with adequate ventilation. If vapors or mists are generated, use a respirator with an appropriate filter.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for several minutes. If irritation develops and persists, get medical attention.

  • Eye Contact: Promptly wash eyes with plenty of water while lifting the eyelids. Remove contact lenses if present and easy to do. If irritation develops and persists, seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water if the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Eliminate all sources of ignition. Avoid contact with skin and inhalation of vapors. Wear appropriate protective clothing.

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert absorbent material such as dry clay, sand, or diatomaceous earth and place it into containers for disposal. For large spills, dike the spilled material to prevent spreading.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, fog, CO2, dry chemical, or foam.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.

Toxicological Information

There is a significant lack of comprehensive toxicological data for this compound.

Table 3: Summary of Toxicological Data

EndpointResultSpeciesSource
Acute Oral Toxicity (LD50)Unknown-
Acute Dermal Toxicity (LD50)Unknown-
Acute Inhalation Toxicity (LC50)Unknown-
Skin IrritationMild Irritant-

Experimental Protocols

Detailed experimental protocols for assessing the safety of a novel chemical entity would typically involve a tiered approach. The following are generalized methodologies that can be adapted for this compound.

9.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test This test method is based on the OECD Test Guideline 439.

  • Cell Culture: Reconstructed human epidermis tissues are cultured to a state that is histologically similar to the human epidermis.

  • Test Substance Application: A small amount of this compound is applied topically to the surface of the epidermis tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Viability Assessment: After incubation, the test substance is washed off, and the cell viability is determined using a quantitative assay such as the MTT assay. The reduction in cell viability compared to the negative control is used to classify the irritation potential.

9.2. Acute Oral Toxicity: Up-and-Down Procedure (UDP) This protocol is based on the OECD Test Guideline 425.

  • Animal Selection: A single healthy, young adult female rat is used for the initial dose.

  • Dose Administration: A starting dose (e.g., 2000 mg/kg) of this compound is administered by oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued until the stopping criteria are met.

  • LD50 Estimation: The LD50 is calculated from the results of the sequential dosing using maximum likelihood estimation.

Visualizations

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Review start Identify Need to Handle This compound gather_info Gather Safety Information (SDS, Literature) start->gather_info assess_hazards Assess Potential Hazards (Health, Physical) gather_info->assess_hazards develop_sop Develop Standard Operating Procedure (SOP) assess_hazards->develop_sop ppe_selection Select Appropriate PPE develop_sop->ppe_selection conduct_work Conduct Laboratory Work ppe_selection->conduct_work monitor_health Monitor for any Adverse Health Effects conduct_work->monitor_health review_sop Review and Update SOP Periodically monitor_health->review_sop review_sop->develop_sop If changes are needed

Caption: Risk assessment workflow for handling this compound.

SpillResponseWorkflow spill Spill of this compound Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate notify Notify Lab Supervisor and Safety Officer spill->notify ppe Don Appropriate PPE evacuate->ppe notify->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain cleanup Collect Absorbed Material into a Sealed Container contain->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Document the Incident dispose->report

Caption: Emergency response procedure for an this compound spill.

References

A Technical Guide to High-Purity Ethyl 10-undecenoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 10-undecenoate (CAS No. 692-86-4), also known as ethyl undecylenate, is a versatile fatty acid ester with significant applications in research and development, particularly within the pharmaceutical, cosmetic, and polymer industries.[1][2] Its structure, featuring a terminal double bond and an ethyl ester group, makes it a valuable intermediate for organic synthesis.[1] This guide provides an in-depth overview of commercial suppliers of high-purity this compound, its quality specifications, and key experimental protocols for its use in research.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound in research-grade purities. The selection of a suitable supplier is critical and should be based on purity requirements, available documentation (e.g., Certificate of Analysis), and the scale of the research. High-purity grades are essential for applications in drug development and the synthesis of well-defined polymers to ensure reproducibility and avoid side reactions.

Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurityAnalytical MethodKey Specifications
Sigma-Aldrich (Merck) ≥97%Gas Chromatography (GC)Refractive index: n20/D 1.439, Boiling point: 258-259 °C, Density: 0.879 g/mL at 25 °C.[3]
Chem-Impex 98 - 100%Gas Chromatography (GC)Appearance: Clear, colorless to pale yellow liquid, Refractive Index: n20/D 1.426 - 1.446.
Acme Synthetic Chemicals ≥97% or ≥98%Gas Chromatography (GC)Specific Gravity @ 25/25°C: 0.8770 - 0.8790, Refractive Index @ 20°C: 1.4360 - 1.4400.
Larodan >99%Not specifiedPhysical state: Liquid, Storage: Freezer.
BOC Sciences Not specifiedNot specifiedSupplier of research chemicals and biochemicals.
TCI AMERICA Not specifiedNot specifiedSupplier of chemicals for research.

Quality Control and Characterization

The primary method for determining the purity of this compound is Gas Chromatography (GC). For structural confirmation and identification of potential impurities, researchers can employ Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. A typical ¹H-NMR spectrum would show characteristic signals for the terminal vinyl protons and the ethyl ester group. The IR spectrum would exhibit characteristic absorption bands for the C=C double bond and the C=O ester carbonyl group.

Applications in Research and Drug Development

High-purity this compound is a valuable building block in several research areas:

  • Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its terminal double bond can be functionalized through various reactions like hydroboration-oxidation, epoxidation, and metathesis.

  • Polymer Chemistry: The terminal alkene allows for its use as a monomer in the synthesis of specialty polymers, contributing to materials with unique properties such as flexibility and durability.

  • Drug Delivery: As a fatty acid ester, it can be incorporated into lipid-based drug delivery systems.

  • Biochemical Research: It can be used as a substrate or a reference compound in studies related to lipid metabolism.

Experimental Protocols

1. Synthesis of a Bio-based Polyester (B1180765) Monomer via Transesterification

This protocol describes a model reaction for the conversion of this compound into a diene monomer suitable for the synthesis of bio-based polyesters.

Methodology:

  • An oven-dried reaction tube equipped with a magnetic stirring bar is charged with a catalyst (e.g., 10 mg of Cu-deposited V₂O₅), this compound (4.00 mmol, 849 mg), and a diol such as 1,4-cyclohexanedimethanol (B133615) (1.00 mmol, 144 mg).

  • The reaction mixture is heated under solvent-free conditions at 100 °C for a specified time (e.g., 23 hours).

  • The reaction progress and product yield can be monitored and quantified by Gas Chromatography (GC) using an internal standard.

  • The resulting product, cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), is a promising monomer for bio-based polyester synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ethyl_undecenoate This compound monomer Diene Monomer ethyl_undecenoate->monomer Transesterification diol 1,4-Cyclohexanedimethanol diol->monomer catalyst Cu-deposited V₂O₅ Catalyst catalyst->monomer heating 100 °C, Solvent-free heating->monomer ethanol Ethanol (byproduct)

Caption: Transesterification of this compound.

2. General Workflow for Synthesis of Novel Compounds

The versatility of this compound allows for a general workflow to synthesize a variety of derivatives. This involves the initial selection of high-purity starting material, functionalization of the terminal double bond, and subsequent modification of the ester group if required.

G start High-Purity this compound functionalization Functionalization of Terminal Double Bond start->functionalization ester_modification Ester Group Modification functionalization->ester_modification purification Purification (e.g., Chromatography) ester_modification->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization end Novel Compound characterization->end

Caption: General synthetic workflow using this compound.

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step for successful and reproducible research. The suppliers listed provide various grades suitable for different applications. The provided experimental outlines serve as a starting point for the use of this versatile chemical in the synthesis of novel materials and potential therapeutic agents. It is always recommended to consult the supplier's safety data sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Undecenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecenoic acid, an eleven-carbon monounsaturated fatty acid, and its derivatives are valuable compounds with a broad spectrum of applications, most notably as antifungal agents in pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the natural occurrences of undecenoic acid, with a primary focus on its commercial production from castor oil (Ricinus communis). It further delves into the biosynthetic pathways, particularly the microbial synthesis of related alkenes by non-heme iron oxidases in bacteria such as Pseudomonas. This document includes quantitative data on yields from various sources, detailed experimental protocols for production and analysis, and visual representations of key pathways and workflows to support research and development in this field.

Natural Sources of Undecenoic Acid

Undecenoic acid is found in nature, albeit in limited sources. Its primary commercial source is castor oil, but it is also endogenously produced in small quantities in the human body.

Castor Oil (Ricinus communis)

The most significant and economically viable natural source of undecenoic acid is castor oil, derived from the seeds of the castor bean plant, Ricinus communis.[1] Castor oil is unique among vegetable oils due to its high concentration of ricinoleic acid, an 18-carbon hydroxylated fatty acid, which constitutes about 85-95% of its fatty acid content.[2] Undecenoic acid is not naturally present in castor oil but is produced through the pyrolysis of ricinoleic acid.[3] This process involves heating castor oil or ricinoleic acid in the absence of oxygen, leading to its cleavage into undecenoic acid and heptaldehyde.[4][5]

Human Sweat

Undecenoic acid is a natural component of human sweat and is believed to contribute to the skin's natural defense against fungal infections. While the concentrations are relatively low compared to commercial production sources, its presence highlights its biological relevance as an endogenous antifungal agent.

Elderberry (Sambucus nigra)

Some studies have identified a variety of fatty acids and other phytochemicals in elderberry extracts. However, the presence and concentration of undecenoic acid in Sambucus nigra are not well-documented in readily available literature.

Quantitative Data on Undecenoic Acid Yields

The yield of undecenoic acid is highly dependent on the source and the extraction or synthesis method employed. The pyrolysis of castor oil is the most well-characterized process in terms of quantitative yields.

SourceMethodProductYield (%)Reference(s)
Castor Oil (Ricinus communis)PyrolysisUndecenoic Acid36.0
Castor Oil (Ricinus communis)PyrolysisHeptaldehyde24.8
Castor Oil Methyl EstersPyrolysisMethyl Undecenoateup to 66
Ricinoleic AcidPyrolysisUndecenoic Acid~34-38

Table 1: Quantitative Yields of Undecenoic Acid and Related Products from Castor Oil Pyrolysis. The table summarizes the reported yields of undecenoic acid and co-products from the pyrolysis of castor oil and its derivatives under various experimental conditions.

Biosynthesis of Undecenoic Acid and Related Alkenes

While the commercial production of undecenoic acid relies on a chemical process (pyrolysis), nature has evolved enzymatic pathways for the synthesis of terminal alkenes from fatty acids. A key example is the biosynthesis of 1-undecene (B165158) in bacteria of the genus Pseudomonas.

Microbial Biosynthesis in Pseudomonas

Certain Pseudomonas species are known to produce 1-undecene, a hydrocarbon derivative of undecanoic acid. This biosynthesis is catalyzed by a novel class of non-heme iron oxidases, commonly referred to as UndA. This enzyme facilitates the conversion of medium-chain fatty acids (C10-C14) into their corresponding terminal olefins. The reaction is oxygen-dependent and involves the removal of the carboxyl group of the fatty acid precursor.

Below is a diagram illustrating the biosynthetic pathway from a fatty acid precursor to a terminal alkene, as catalyzed by the UndA enzyme.

Biosynthesis_of_Undecene FattyAcid Medium-Chain Fatty Acid (e.g., Dodecanoic Acid) UndA UndA (Non-heme Iron Oxidase) FattyAcid->UndA  O2, Fe(II) Alkene 1-Undecene UndA->Alkene CO2 CO2 + H2O UndA->CO2

Biosynthesis of 1-undecene by UndA enzyme.

Experimental Protocols

This section provides detailed methodologies for the production of undecenoic acid from castor oil and a general protocol for its analysis using gas chromatography-mass spectrometry (GC-MS).

Production of Undecenoic Acid via Pyrolysis of Castor Oil

This protocol is a generalized procedure based on literature descriptions.

Objective: To produce undecenoic acid and heptaldehyde by the pyrolysis of castor oil.

Materials:

  • Castor oil

  • Benzoyl peroxide (catalyst, optional)

  • Vertical stainless steel tubular reactor

  • Mild steel balls or other packing material

  • Heating mantle or furnace

  • Vacuum pump

  • Condenser

  • Collection flask

  • Distillation apparatus

Procedure:

  • Reactor Setup: Pack the vertical stainless steel tubular reactor with mild steel balls. Connect the reactor to a heating mantle or furnace. At the outlet, connect a condenser followed by a collection flask. The system should be connected to a vacuum pump to allow for pyrolysis under reduced pressure.

  • Catalyst Preparation (Optional): If using a catalyst, dissolve benzoyl peroxide in the castor oil at a concentration of approximately 0.5% (w/w).

  • Pyrolysis:

    • Preheat the reactor to the desired temperature, typically in the range of 450-600°C.

    • Maintain a reduced pressure within the system, for example, around 45 mm Hg.

    • Introduce the castor oil (with or without catalyst) into the top of the reactor at a controlled flow rate.

    • The oil will vaporize and undergo pyrolysis as it passes through the hot packed bed.

  • Product Collection: The volatile pyrolysis products will exit the reactor and pass through the condenser. The condensed liquid, containing undecenoic acid, heptaldehyde, and other byproducts, will be collected in the flask.

  • Purification: The collected pyrolysate is a mixture of compounds. Undecenoic acid and heptaldehyde can be separated and purified by fractional distillation under reduced pressure.

Pyrolysis_Workflow cluster_setup 1. Reactor Setup cluster_process 2. Pyrolysis Process cluster_collection 3. Product Collection & Purification Reactor Pack Tubular Reactor Heating Connect Heating System Reactor->Heating Condenser Attach Condenser & Flask Heating->Condenser Vacuum Connect Vacuum Pump Condenser->Vacuum Preheat Preheat Reactor (450-600°C) Pressure Reduce Pressure (~45 mm Hg) Preheat->Pressure Feed Introduce Castor Oil Pressure->Feed Condense Condense Volatiles Feed->Condense Collect Collect Pyrolysate Condense->Collect Distill Fractional Distillation Collect->Distill FinalProduct FinalProduct Distill->FinalProduct Purified Undecenoic Acid & Heptaldehyde

Experimental workflow for undecenoic acid production.
Quantification of Undecenoic Acid by GC-MS

This protocol provides a general framework for the analysis of undecenoic acid, often after conversion to its more volatile methyl ester (FAME).

Objective: To quantify the concentration of undecenoic acid in a sample.

Materials:

  • Sample containing undecenoic acid

  • Internal standard (e.g., a fatty acid of different chain length not present in the sample)

  • Methanol with 1-2% sulfuric acid (for esterification)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl phase)

Procedure:

  • Sample Preparation and Extraction:

    • Accurately weigh the sample.

    • Add a known amount of internal standard.

    • Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic sulfuric acid to the dried extract.

    • Heat the mixture at a specific temperature (e.g., 80-100°C) for a defined time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.

    • After cooling, add water and extract the FAMEs with hexane.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS.

    • GC Conditions:

      • Injector Temperature: Typically 250°C.

      • Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the FAMEs of interest (e.g., m/z 50-500).

  • Quantification:

    • Identify the peak corresponding to undecenoic acid methyl ester based on its retention time and mass spectrum.

    • Quantify the amount of undecenoic acid by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve prepared with known concentrations of undecenoic acid standard.

Signaling Pathways and Mechanisms of Action

Undecenoic acid is best known for its antifungal activity, which is primarily attributed to its ability to disrupt fungal cell membranes and interfere with key metabolic pathways, such as ergosterol (B1671047) biosynthesis.

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step pathway that is a common target for antifungal drugs. Undecenoic acid has been shown to inhibit this pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disruption of the cell membrane ultimately leads to fungal cell death.

The diagram below illustrates the proposed mechanism of undecenoic acid's antifungal action, focusing on the disruption of the ergosterol biosynthesis pathway and its consequences.

Antifungal_Mechanism UA Undecenoic Acid Membrane Fungal Cell Membrane UA->Membrane Integrates into Ergosterol_Pathway Ergosterol Biosynthesis Pathway UA->Ergosterol_Pathway Inhibits Membrane_Integrity Decreased Membrane Integrity & Fluidity Membrane->Membrane_Integrity Disruption leads to Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Toxic_Sterols Toxic Sterol Intermediates Ergosterol_Pathway->Toxic_Sterols Accumulation of Ergosterol->Membrane Incorporated into Toxic_Sterols->Membrane_Integrity Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Proposed antifungal mechanism of undecenoic acid.

Conclusion

Undecenoic acid and its derivatives remain compounds of significant interest for the pharmaceutical and chemical industries. While castor oil pyrolysis is the established method for its commercial production, ongoing research into microbial biosynthesis may offer more sustainable and environmentally friendly alternatives in the future. A thorough understanding of its natural sources, production methods, and biological mechanisms of action is crucial for harnessing its full potential in various applications, from antifungal therapies to the synthesis of novel polymers and specialty chemicals. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in this dynamic field.

References

A Comprehensive Review of Recent Research on Ethyl 10-undecenoate for Scientific and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Ethyl 10-undecenoate, an unsaturated fatty acid ester derived from castor oil, is emerging as a versatile platform chemical with significant potential in polymer synthesis and biomedical applications. Its terminal double bond and ester functionality make it a valuable precursor for a variety of chemical modifications and polymerizations. This technical guide provides a comprehensive review of recent research involving this compound, with a focus on its synthesis of novel polymers, and potential applications in drug delivery, all supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C13H24O2[1]
Molecular Weight 212.33 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 258-259 °C at 761 mmHg[2]
Melting Point -38 °C[4]
Density 0.879 g/mL at 25 °C
Refractive Index n20/D 1.439
Solubility Insoluble in water; Soluble in alcohol
CAS Number 692-86-4

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

SpectroscopyKey Data Points
¹H NMR Varian A-60
¹³C NMR Bruker AM-270, Solvent: CDCl3
GC-MS NIST Library: Main library - 82 total peaks, m/z top peak: 88
IR (FTIR) Technique: CAPILLARY CELL: NEAT

Applications in Polymer Synthesis

This compound serves as a key monomer in the synthesis of specialty polymers, contributing to materials with unique properties such as flexibility and durability. Two primary polymerization techniques have been explored: transesterification and Acyclic Diene Metathesis (ADMET) polymerization.

Transesterification for Polyester Synthesis

Recent research has demonstrated the use of this compound in transesterification reactions to produce novel polyesters. A notable study involves the use of a copper-deposited vanadium pentoxide (Cu/V₂O₅) catalyst.

Experimental Protocol: Transesterification of this compound

This protocol is adapted from a study on the synthesis of a promising monomer for biobased polyesters.

Materials:

Procedure:

  • Charge the reaction tube with the Cu-deposited V₂O₅ catalyst (50 mg).

  • Add this compound (4.0 mmol, 849 mg) and 1,4-cyclohexanedimethanol (1.0 mmol, 144 mg) to the tube.

  • Heat the reaction mixture to 100°C and stir for 23 hours.

  • After cooling, analyze the product mixture quantitatively by gas chromatography (GC) using an internal standard to determine the yield and selectivity.

Quantitative Data from Transesterification Study

CatalystConversion of 1,4-cyclohexanedimethanol (%)Yield of Diester (%)Selectivity for Diester (%)
V₂O₅684668
Cu/V₂O₅ (3.5 mol% Cu)999596
Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of ω-undecenoates, including derivatives of this compound, has been shown to produce high-molecular-weight polyesters. This method utilizes ruthenium-based catalysts to facilitate the polymerization.

Experimental Protocol: ADMET Polymerization of a Bis(undec-10-enoate) Monomer

This generalized protocol is based on recent studies of ADMET polymerization of related monomers.

Materials:

  • Bis(undec-10-enoate) monomer (synthesized from this compound)

  • Ruthenium-carbene catalyst (e.g., Grubbs second-generation catalyst, G2)

  • High-vacuum Schlenk tube

  • Solvent (e.g., CHCl₃)

Procedure:

  • In a high-vacuum Schlenk tube, dissolve the bis(undec-10-enoate) monomer in a minimal amount of CHCl₃.

  • Add the ruthenium-carbene catalyst to the solution.

  • Seal the tube and apply a high vacuum to remove the ethylene (B1197577) byproduct, which drives the polymerization reaction.

  • Heat the reaction mixture at a specified temperature (e.g., 50-80°C) for a designated time (e.g., 16-24 hours).

  • After the polymerization is complete, dissolve the resulting polymer in a suitable solvent and precipitate it in a non-solvent to purify.

  • Dry the polymer under vacuum and characterize its molecular weight and thermal properties.

Workflow for ADMET Polymerization

ADMET_Workflow Monomer Bis(undec-10-enoate) Monomer Reaction Polymerization (Vacuum, Heat) Monomer->Reaction Catalyst Ru-Carbene Catalyst (G2) Catalyst->Reaction Solvent Solvent (CHCl3) Solvent->Reaction Purification Purification (Precipitation) Reaction->Purification Polymer High Molecular Weight Polyester Purification->Polymer

Caption: Workflow for ADMET polymerization of bis(undecenoate) monomers.

Potential in Drug Development and Biomedical Applications

While direct research on this compound in drug delivery systems is still emerging, its derivatives and the resulting polymers hold considerable promise for the pharmaceutical industry.

As a Building Block for Drug Delivery Vehicles

The synthesis of biocompatible and biodegradable polyesters from this compound opens avenues for creating novel drug delivery systems such as nanoparticles, micelles, and implants for controlled release. The tunability of the polymer properties through copolymerization or functionalization could allow for the precise control of drug loading and release kinetics. The hydrophobic nature of the resulting polymers makes them suitable for encapsulating lipophilic drugs, potentially improving their bioavailability.

Biological Activity of Derivatives

Recent studies have explored the biological activity of derivatives of undecenoic acid. For instance, novel lipoconjugates of phenolic acids synthesized from mthis compound have demonstrated antioxidant and cytotoxic activities against various cancer cell lines.

Cytotoxicity of Mthis compound Derivatives (IC₅₀ in µM)

CompoundMDA-MB-231 (Breast)SKOV3 (Ovarian)MCF7 (Breast)DU 145 (Prostate)HepG2 (Liver)
Caffeic acid conjugate25.3 ± 1.530.1 ± 2.128.4 ± 1.835.2 ± 2.540.5 ± 3.1
Ferulic acid conjugate32.8 ± 2.238.6 ± 2.935.1 ± 2.442.7 ± 3.348.9 ± 3.8
Sinapic acid conjugate28.9 ± 1.934.5 ± 2.631.7 ± 2.139.8 ± 2.945.1 ± 3.5

*Data adapted from a study on mthis compound-based lipoconjugates.

Signaling Pathways of Long-Chain Fatty Acid Esters

As a long-chain fatty acid ester, this compound is related to endogenous molecules that play roles in cellular signaling. Long-chain fatty acyl-CoA esters are known to be key intermediates in various metabolic pathways and are recognized as important signaling molecules. They are involved in processes such as glycerolipid biosynthesis, β-oxidation, and the regulation of enzyme activities. The intracellular levels and activities of these molecules are modulated by acyl-CoA-binding proteins (ACBPs). While the specific signaling pathways for this compound have not been elucidated, a generalized pathway for long-chain fatty acyl-CoA esters provides a relevant conceptual framework for researchers in drug development.

Generalized Signaling Pathway for Long-Chain Fatty Acyl-CoA Esters

Fatty_Acid_Signaling cluster_cell Cell cluster_metabolism Metabolic Pathways cluster_signaling Signaling Regulation Fatty Acid Fatty Acid ACSL Acyl-CoA Synthetase Fatty Acid->ACSL CoA, ATP LCFA_CoA Long-Chain Fatty Acyl-CoA ACSL->LCFA_CoA ACBP Acyl-CoA Binding Protein LCFA_CoA->ACBP Binding/Buffering Beta_Oxidation β-Oxidation LCFA_CoA->Beta_Oxidation Lipid_Synthesis Glycerolipid/Phospholipid Synthesis LCFA_CoA->Lipid_Synthesis Enzyme_Activity Enzyme Activity (e.g., ACC, AMPK Kinase) LCFA_CoA->Enzyme_Activity Modulation Gene_Expression Gene Expression (e.g., FadR in E. coli) LCFA_CoA->Gene_Expression Regulation Ion_Channels Ion Channels (e.g., Ryanodine Receptor) LCFA_CoA->Ion_Channels Gating

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl 10-undecenoate using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of Ethyl 10-undecenoate. The methodologies described herein leverage the efficiency and selectivity of lipases, particularly immobilized Candida antarctica lipase (B570770) B (such as Novozym® 435), for the esterification of 10-undecenoic acid with ethanol (B145695). The protocols are designed for solvent-free reaction conditions, aligning with green chemistry principles by minimizing volatile organic solvents.

While specific quantitative data for the synthesis of this compound is not extensively available in published literature, the data presented is based on the closely related synthesis of Ethyl oleate (B1233923), which serves as an excellent model due to the structural similarity of the fatty acid substrates.

Overview of Biocatalytic Esterification

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments and the synthesis of esters in non-aqueous media. Their high chemo-, regio-, and enantioselectivity make them ideal catalysts for the synthesis of fine chemicals and pharmaceutical intermediates. The enzymatic synthesis of this compound proceeds via the direct esterification of 10-undecenoic acid and ethanol, as depicted in the reaction scheme below. The use of immobilized lipases simplifies catalyst recovery and reuse, enhancing the economic viability of the process.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the lipase-catalyzed synthesis of fatty acid ethyl esters, primarily Ethyl oleate, which can be extrapolated for the synthesis of this compound.

Table 1: Effect of Molar Ratio of Alcohol to Fatty Acid on Conversion/Yield

Molar Ratio (Ethanol:Oleic Acid)LipaseEnzyme Loading (% w/w)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
1:1Immobilized Candida sp.1230>19 reuses>80[1]
1:2Novozym® 4355451291.0[2]
3:1 (Diethyl Carbonate:Oil)Novozym® 4355502498.4[3]
3:1Novozym® 43553724~95
1:5Rhizopus sp.1g biocatalyst451~100[4]

Table 2: Effect of Temperature on Conversion/Yield

Temperature (°C)LipaseEnzyme Loading (% w/w)Molar Ratio (Alcohol:Acid)Reaction Time (h)Conversion/Yield (%)Reference
30Immobilized Candida sp.121:1>19 reuses>80[1]
37Novozym® 43553:124~95
45Novozym® 43551:21291.0
50Novozym® 43553:12498.4
55Candida antarctica lipase B0.1 mol-48-120-

Table 3: Effect of Enzyme Loading on Conversion/Yield

Enzyme Loading (% w/w)LipaseTemperature (°C)Molar Ratio (Alcohol:Acid)Reaction Time (h)Conversion/Yield (%)Reference
5Novozym® 435451:21291.0
5Novozym® 435503:12498.4
5Novozym® 435373:124~95
12Immobilized Candida sp.301:1>19 reuses>80

Experimental Protocols

3.1. Materials and Reagents

  • 10-Undecenoic Acid (≥98% purity)

  • Ethanol (anhydrous, ≥99.5% purity)

  • Immobilized Candida antarctica lipase B (Novozym® 435 or equivalent)

  • Hexane (B92381) (for enzyme washing, optional)

  • Molecular sieves (3Å, for water removal, optional)

  • Phosphate buffer (for enzyme immobilization, if preparing in-house)

3.2. General Protocol for Biocatalytic Synthesis of this compound

This protocol is based on optimized conditions reported for the synthesis of Ethyl oleate in a solvent-free system.

  • Reactant Preparation: In a temperature-controlled reaction vessel, add 10-undecenoic acid and ethanol. A molar ratio of 1:2 (acid to alcohol) is recommended as a starting point.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. An enzyme loading of 5% (w/w) based on the weight of 10-undecenoic acid is recommended.

  • Reaction Incubation:

    • Set the reaction temperature to 45°C.

    • Stir the mixture at 250 rpm to ensure adequate mixing of the reactants and catalyst.

    • The reaction is typically run for 12-24 hours. Progress can be monitored by techniques such as gas chromatography (GC) or titration of the remaining free fatty acid.

  • Water Removal (Optional but Recommended): To drive the reaction equilibrium towards ester formation, water produced during the reaction can be removed. This can be achieved by adding molecular sieves (e.g., 9% w/w of the total reaction mixture) or by applying a partial vacuum.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.

    • The liquid product mixture can be purified by vacuum distillation to remove excess ethanol and isolate the this compound.

  • Enzyme Reuse: The filtered immobilized lipase can be washed with a solvent like hexane and dried for reuse in subsequent batches.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_product Final Product A 10-Undecenoic Acid D Mix Reactants and Enzyme A->D B Ethanol B->D C Immobilized Lipase C->D E Incubate at Controlled Temperature and Stirring D->E F Optional: Water Removal (Molecular Sieves/Vacuum) E->F G Filter to Separate Immobilized Enzyme F->G H Purify Product (e.g., Vacuum Distillation) G->H I Wash and Dry Immobilized Enzyme G->I K This compound H->K J Reuse Enzyme I->J J->C Recycle G Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification cluster_reactants Reactants cluster_products Products E Lipase (E) EA E-Acyl Complex E->EA Formation of Acyl-Enzyme Intermediate EAP E-Ester-Water Complex EA->EAP Nucleophilic Attack by Alcohol Water Water EA->Water Release of Water EAP->E Regeneration of Free Enzyme Ester This compound EAP->Ester Release of Ester Acid 10-Undecenoic Acid Acid->E + Alcohol Ethanol Alcohol->EA +

References

Application Notes and Protocols: Purification of Ethyl 10-undecenoate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Ethyl 10-undecenoate via fractional distillation. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Commercially available this compound may contain impurities such as unreacted 10-undecenoic acid and ethanol, which can interfere with subsequent reactions. Fractional distillation under reduced pressure is an effective method for removing these impurities to achieve high purity. This protocol outlines the necessary equipment, reagents, step-by-step procedure, and critical safety precautions.

Introduction

This compound is a long-chain unsaturated ester commonly used in the flavor, fragrance, and pharmaceutical industries. For applications in drug development and fine chemical synthesis, a high degree of purity is often required. The primary impurities in commercially available or synthetically prepared this compound are typically residual starting materials from its synthesis, namely 10-undecenoic acid and ethanol. The significant difference in boiling points between these compounds and the desired ester allows for effective separation by fractional distillation. However, the presence of a terminal double bond in this compound introduces the risk of polymerization at elevated temperatures. Therefore, the distillation must be conducted under vacuum to lower the boiling point and with the addition of a polymerization inhibitor.

Physical Properties of Key Compounds

A summary of the relevant physical properties of this compound and potential impurities is provided in the table below. The data highlights the feasibility of separation by fractional distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced PressureDensity (g/mL) at 25°CRefractive Index (n20/D)
This compound 212.33258-259[1]132-133 at 10 mmHg[2]0.879[1]1.439
10-Undecenoic Acid184.28275137 at 2 mmHg0.9121.449
Ethanol46.0778.3~10 at 10 mmHg0.7891.361

Experimental Protocol

This protocol is intended for the purification of approximately 100 g of technical-grade this compound. Adjust quantities accordingly for different scales.

Materials and Equipment
  • Reagents:

  • Equipment:

    • Heating mantle with a stirrer

    • 250 mL round-bottom flask (distillation flask)

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer adapter

    • Condenser

    • Receiving flasks (multiple, appropriately sized)

    • Vacuum adapter

    • Vacuum pump capable of reaching <10 mmHg

    • Manometer

    • Cold trap

    • Claisen adapter (recommended for vacuum distillation)

    • Laboratory jack

    • Standard laboratory glassware and clamps

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Pre-Distillation Setup
  • Inspect Glassware: Thoroughly clean and dry all glassware. Inspect for any cracks or defects, as these can be hazardous under vacuum.

  • Assemble the Apparatus:

    • Place the heating mantle on a laboratory jack.

    • Clamp the 250 mL round-bottom flask securely in the heating mantle.

    • Fit the fractionating column onto the round-bottom flask.

    • Attach the distillation head to the top of the fractionating column.

    • Insert a thermometer into the distillation head, ensuring the bulb is positioned correctly to measure the temperature of the vapor entering the condenser.

    • Connect the condenser to the distillation head and a vacuum adapter.

    • Attach a receiving flask to the vacuum adapter.

    • Connect the vacuum adapter to a cold trap (filled with a dry ice/acetone slurry).

    • Connect the cold trap to the vacuum pump via thick-walled vacuum tubing. A manometer should be placed in-line between the cold trap and the pump to monitor the pressure.

    • Use a Claisen adapter between the distillation flask and the fractionating column to minimize bumping.

  • Charge the Flask:

    • Add approximately 100 g of technical-grade this compound to the distillation flask.

    • Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Add a small amount of hydroquinone (approximately 100-200 ppm, which is 10-20 mg for 100 g of ester) to the distillation flask to inhibit polymerization.

Distillation Procedure
  • Start the Vacuum: Ensure all joints are properly sealed. Turn on the vacuum pump and slowly open the system to the vacuum. The pressure should drop to below 10 mmHg. Check for any leaks if the desired vacuum is not achieved.

  • Begin Heating: Once a stable vacuum is established, turn on the heating mantle. Gradually increase the temperature. If using a stirrer, ensure it is rotating at a steady rate.

  • Collect Fractions:

    • Fore-run: The first fraction to distill will be any low-boiling impurities, primarily residual ethanol. The temperature will be significantly lower than the boiling point of the product. Collect this fraction in the first receiving flask and set it aside.

    • Main Fraction: As the temperature of the vapor rises and stabilizes at the boiling point of this compound at the recorded pressure (approximately 132-133°C at 10 mmHg), switch to a clean receiving flask to collect the purified product. Monitor the temperature and pressure throughout the collection of the main fraction. A stable boiling point indicates the collection of a pure compound.

    • Tailings: If the temperature starts to rise significantly or drop after the main fraction has been collected, it indicates the presence of higher-boiling impurities (e.g., 10-undecenoic acid). Stop the distillation or collect this fraction in a separate flask.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature.

    • Carefully and slowly vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

Safety Precautions

  • Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the distillation in a well-ventilated fume hood.

  • Vacuum Safety: Inspect all glassware for defects before use to prevent implosion under vacuum. Use a blast shield if available.

  • Polymerization Hazard: The presence of a terminal alkene in this compound poses a risk of polymerization, which can be exothermic and lead to a runaway reaction. Always use a polymerization inhibitor. Do not overheat the distillation flask.

  • Combustible Liquid: this compound is a combustible liquid. Keep it away from open flames and ignition sources.

  • Handling Inhibitors: Polymerization inhibitors like hydroquinone can be toxic and irritating. Handle with care, avoiding skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste, including the fore-run, tailings, and any residual material, according to institutional and local regulations.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

FractionalDistillationWorkflow start Start setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Flask with: - this compound - Boiling Chips - Hydroquinone setup->charge_flask apply_vacuum Apply Vacuum (<10 mmHg) charge_flask->apply_vacuum heat Gradual Heating apply_vacuum->heat collect_forerun Collect Fore-run (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main Temperature Stabilizes collect_tailings Collect Tailings (High-boiling impurities) collect_main->collect_tailings Temperature Changes shutdown Cool and Vent System collect_main->shutdown Distillation Complete collect_tailings->shutdown end End shutdown->end

Caption: Workflow for the Purification of this compound.

References

Application of Ethyl 10-undecenoate in the synthesis of fragrances and flavors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Ethyl 10-undecenoate in Fragrance & Flavor Synthesis

Introduction

This compound (CAS No. 692-86-4) is a versatile ester that serves a dual role in the fragrance and flavor industry.[1] Possessing a pleasant, warm, fruity-floral, and waxy aroma, it is utilized directly as a fragrance component in perfumes and cosmetics and as a flavoring agent in food products.[1][2][3] More significantly, its terminal double bond and ester functionality make it a valuable C11 building block and intermediate for the synthesis of high-impact aroma chemicals, such as macrocyclic musks and potent fruity lactones.[1] Its stability, reactivity, and bio-based origin (often derived from castor oil) make it a compound of great interest to researchers and synthetic chemists in the field.

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid with well-defined physical and sensory characteristics. These properties are crucial for its application both as a direct fragrance ingredient and as a starting material for chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS Number 692-86-4
FEMA Number 2461
Appearance Clear, colorless to pale yellow liquid
Boiling Point 257 - 260 °C at 760 mmHg
Density 0.877 - 0.879 g/mL at 25 °C
Refractive Index 1.436 - 1.446 at 20 °C
Purity (by GC) ≥97%

Table 2: Organoleptic Profile of this compound

ProfileDescriptorsReference(s)
Odor Type Fatty, Fruity, Waxy
Odor Description Waxy, fruity, clean, creamy, soapy, with nuances of cognac and wine.
Taste Description Fatty, waxy, green with fruity nuances at 50 ppm.
Substantivity ~20 hours on a smelling strip

Synthetic Applications & Protocols

This compound's true value lies in its role as a versatile precursor for high-value fragrance and flavor compounds. Its linear C11 chain with a terminal olefin is ideal for cyclization and functional group transformation reactions.

G start_node start_node app_node app_node intermediate_node intermediate_node product_node product_node A This compound B Direct Application A->B Direct Use C Synthetic Intermediate A->C Chemical Conversion B1 Fragrances (Perfumery) B->B1 B2 Flavors (Food Additive) B->B2 D Macrocyclic Musks (e.g., Exaltolide®) C->D Ring-Closing Metathesis or Homologation/Cyclization E Fruity Lactones (e.g., γ-Undecalactone) C->E Hydrolysis & Acid-Catalyzed Lactonization

Figure 1. Synthetic utility of this compound.
Synthesis of γ-Undecalactone (Aldehyde C-14)

γ-Undecalactone, famously known by its trade name Aldehyde C-14, is a powerful fragrance ingredient with a characteristic creamy, fatty, and intense peach aroma. It is synthesized via the acid-catalyzed intramolecular cyclization (lactonization) of undecylenic acid. This compound can be readily hydrolyzed to 10-undecenoic acid, which then serves as the direct precursor.

G cluster_0 Preparation of Precursor cluster_1 Lactonization cluster_2 Purification reactant_node reactant_node process_node process_node product_node product_node intermediate_node intermediate_node A This compound A_proc Alkaline Hydrolysis A->A_proc B 10-Undecenoic Acid A_proc->B C Acid-Catalyzed Isomerization & Lactonization B->C D Crude γ-Undecalactone C->D E Neutralization & Washing D->E F Vacuum Distillation E->F G Pure γ-Undecalactone F->G

Figure 2. Experimental workflow for the synthesis of γ-Undecalactone.

Experimental Protocol: Synthesis of γ-Undecalactone

This protocol is adapted from established industrial processes involving the acid-catalyzed cyclization of undecylenic acid.

Step 1: Hydrolysis of this compound (Optional) If starting from this compound, it must first be converted to 10-undecenoic acid.

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (B78521) (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully saponified.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is ~2, precipitating the 10-undecenoic acid.

  • Extract the acid with a suitable organic solvent (e.g., toluene), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 10-undecenoic acid.

Step 2: Lactonization

  • Charge a glass-lined reactor with 10-undecenoic acid (1.0 eq).

  • Under constant stirring and cooling, slowly add 92% sulfuric acid (approx. 0.5 parts by weight relative to the undecenoic acid), ensuring the temperature does not exceed 50°C.

  • Slowly heat the mixture to 95-100°C and maintain this temperature for up to 20 hours. The reaction mixture will darken, and SO2 may be evolved.

  • After the reaction is complete, cool the mixture to 50°C.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding an equal volume of cold water, followed by stirring for 30 minutes.

  • Dilute the mixture with toluene (B28343) and transfer to a separatory funnel. The organic layer contains the crude lactone.

  • Wash the organic layer sequentially with water, a 10% sodium carbonate solution to remove unreacted acid, and finally with brine until neutral.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield γ-undecalactone of high fragrance quality.

Table 3: Summary of Reaction Parameters for γ-Undecalactone Synthesis

ParameterCondition / ReagentPurposeReference(s)
Starting Material 10-Undecenoic AcidC11 fatty acid precursor
Catalyst 92% Sulfuric AcidPromotes isomerization and lactonization
Temperature 95 - 100 °COptimal for cyclization
Reaction Time ~20 hoursTo ensure complete conversion
Yield ~40-45% (fragrance quality)Typical industrial yield after purification
Synthesis of Macrocyclic Musks via Ring-Closing Metathesis (RCM)

Macrocyclic musks are highly valued for their sophisticated and persistent aromas. This compound is an excellent starting point for creating the long-chain precursors needed for macrocyclization. Ring-closing metathesis (RCM) using catalysts like the Grubbs' catalyst is a powerful modern method for forming these large rings. A common strategy involves creating a long-chain diene ester from two molecules derived from undecenoic acid or by esterifying undecenoic acid with an unsaturated alcohol.

G reactant_node reactant_node process_node process_node product_node product_node intermediate_node intermediate_node A 10-Undecenoic Acid (from this compound) C Esterification (e.g., DCC/DMAP or Fischer) A->C B Unsaturated Alcohol (e.g., 4-penten-1-ol) B->C D Diene Ester Precursor C->D E Ring-Closing Metathesis (Grubbs' Catalyst, high dilution) D->E F Unsaturated Macrocyclic Lactone E->F G Hydrogenation (e.g., H₂, Pd/C) F->G H Saturated Macrocyclic Lactone (e.g., Exaltolide®) G->H

Figure 3. General workflow for Macrocyclic Musk synthesis via RCM.

Experimental Protocol: Synthesis of a Macrocyclic Lactone (Illustrative)

This protocol outlines a general, two-step approach to synthesize a macrocyclic lactone from 10-undecenoic acid.

Step 1: Synthesis of the Diene Ester Precursor

  • In a flask, combine 10-undecenoic acid (1.0 eq), an unsaturated alcohol such as 4-penten-1-ol (B13828) (1.1 eq), and a non-polar solvent like dichloromethane (B109758).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) for Fischer esterification, or use a coupling agent like DCC with a DMAP catalyst for milder conditions.

  • If using Fischer esterification, heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Monitor the reaction by TLC or GC. Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting diene ester by column chromatography (silica gel) to achieve high purity.

Step 2: Ring-Closing Metathesis (RCM) and Reduction

  • Prepare a highly dilute solution of the diene ester precursor in a dry, degassed solvent such as toluene or dichloromethane (concentration typically 0.001–0.01 M to favor intramolecular cyclization).

  • Add a solution of a Grubbs' catalyst (1st or 2nd generation, 1-5 mol%) to the diene solution under an inert atmosphere (e.g., argon).

  • Heat the mixture to reflux (40-80°C depending on solvent and catalyst) and monitor the reaction for the disappearance of the starting material and the formation of the macrocycle.

  • Upon completion, quench the reaction, concentrate the solvent, and purify the crude unsaturated macrocyclic lactone by column chromatography.

  • Dissolve the purified unsaturated lactone in a solvent like ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the double bond is fully saturated.

  • Filter the catalyst through Celite®, concentrate the solvent, and perform a final purification (e.g., Kugelrohr distillation) to obtain the pure saturated macrocyclic musk.

Table 4: Key Parameters for Macrocyclic Lactone Synthesis via RCM

ParameterCondition / ReagentPurposeReference(s)
Precursor Long-chain diene esterContains two terminal olefins for RCM
Key Reaction Ring-Closing Metathesis (RCM)Forms the macrocyclic ring
Catalyst Grubbs' Ruthenium CatalystEfficiently catalyzes olefin metathesis
Concentration High Dilution (<0.01 M)Favors intramolecular vs. intermolecular reaction
Final Step HydrogenationSaturates the double bond for a stable musk odor

This compound is a cornerstone molecule in the modern fragrance and flavor industry. Its inherent pleasant scent allows for its direct inclusion in formulations, while its chemical structure provides a gateway to synthesizing some of the most sought-after aroma chemicals. The protocols for producing γ-undecalactone and macrocyclic musks highlight the strategic importance of this C11 building block, enabling the creation of compounds with immense olfactory and commercial value. The continued development of efficient catalytic methods, such as olefin metathesis, will further expand the synthetic utility of this compound in creating novel and sustainable fragrance and flavor ingredients.

References

Application Notes and Protocols: Cross-Metathesis of Ethyl 10-undecenoate with Other Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cross-metathesis of ethyl 10-undecenoate with various olefin partners. This reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide range of functionalized long-chain esters, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. The protocols provided herein are designed to be adaptable for various research and development applications.

Introduction to Cross-Metathesis

Olefin metathesis is a catalytic reaction that involves the redistribution of carbon-carbon double bonds. Cross-metathesis (CM) is a specific type of olefin metathesis where two different olefins react to form new olefin products. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance and stability.[1][2]

The cross-metathesis of this compound, a readily available terminal olefin derived from castor oil, with other functionalized or unfunctionalized olefins provides a direct route to novel unsaturated esters. The general reaction scheme is depicted below:

Scheme 1: General Cross-Metathesis of this compound

The reaction is driven to completion by the removal of the volatile byproduct, ethylene (B1197577) gas.[3]

Data Presentation: Cross-Metathesis of this compound

The following tables summarize the quantitative data for the cross-metathesis of this compound with various olefin partners under different reaction conditions.

Table 1: Cross-Metathesis of this compound with Methyl Acrylate [4]

Catalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
Grubbs I (5)CH2Cl24012>9585
Grubbs II (1)CH2Cl2404>9892
Hoveyda-Grubbs II (1)Toluene802>9895

Table 2: Cross-Metathesis of this compound with Other Olefins (Representative Data)

Olefin PartnerCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-OcteneGrubbs II (2)THF35479[5]
AllylbenzeneGrubbs II (2)THF35181
Butyl AcrylateGrubbs II (5)Diethyl Ether40688

Experimental Protocols

Protocol 1: General Procedure for Cross-Metathesis using Grubbs Second Generation Catalyst

This protocol provides a general method for the cross-metathesis of this compound with a partner olefin using Grubbs second generation catalyst.

Materials:

  • This compound

  • Olefin partner (e.g., 1-octene, allylbenzene, butyl acrylate)

  • Grubbs Second Generation Catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

    • Add the olefin partner (1.2-2.0 equiv). The use of a slight excess of the more volatile or readily available olefin can improve the yield of the desired cross-product.

    • Add the desired volume of anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.

    • Stir the solution at room temperature for 10-15 minutes to ensure proper mixing.

  • Catalyst Addition:

    • In a separate vial, weigh the Grubbs second generation catalyst (1-5 mol%) under an inert atmosphere.

    • Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 40-80 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Quenching and Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the desired cross-metathesis product.

Protocol 2: General Procedure for Cross-Metathesis using Hoveyda-Grubbs Second Generation Catalyst

This protocol is suitable for the cross-metathesis of this compound using the more stable Hoveyda-Grubbs second generation catalyst.

Materials:

  • Same as Protocol 1, with Hoveyda-Grubbs Second Generation Catalyst instead of Grubbs Second Generation Catalyst.

Procedure:

  • Reaction Setup:

    • Follow the same setup procedure as in Protocol 1. The Hoveyda-Grubbs catalyst is generally more tolerant to air, but handling under an inert atmosphere is still recommended for optimal results.

  • Catalyst Addition:

    • The Hoveyda-Grubbs second generation catalyst (1-5 mol%) can often be added directly as a solid to the reaction mixture under a positive flow of inert gas.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 40-110 °C).

    • Monitor the reaction progress as described in Protocol 1.

  • Reaction Quenching and Workup:

    • Follow the same quenching and workup procedure as in Protocol 1.

  • Purification:

    • Purify the product using silica gel column chromatography as described in Protocol 1.

Visualizations

The following diagrams illustrate the key aspects of the cross-metathesis reaction.

Cross_Metathesis_Catalytic_Cycle Catalyst [Ru]=CHPh Intermediate1 Ruthenacyclobutane 1 Catalyst->Intermediate1 + Olefin 1 Olefin1 R1-CH=CH2 Olefin1->Intermediate1 NewCarbene [Ru]=CH-R1 Intermediate1->NewCarbene - Product 1 Product1 Ph-CH=CH2 (Styrene) Intermediate1->Product1 Intermediate2 Ruthenacyclobutane 2 NewCarbene->Intermediate2 + Olefin 2 Olefin2 EtOOC-(CH2)8-CH=CH2 Olefin2->Intermediate2 Intermediate2->Catalyst - Product 2 Product2 R1-CH=CH-(CH2)8-COOEt Intermediate2->Product2

Caption: Catalytic cycle for the cross-metathesis reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound & Olefin Partner Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Catalyst Add Catalyst Solvent->Catalyst Reaction Heat and Stir (Monitor Progress) Catalyst->Reaction Quench Quench Reaction Reaction->Quench Workup Solvent Removal Quench->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-metathesis.

References

Application Notes and Protocols for the GC-MS Analysis of Ethyl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Ethyl 10-undecenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an unsaturated fatty acid ethyl ester with applications in the flavor and fragrance industry and as a potential biomarker.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound, being a fatty acid ethyl ester, is well-suited for GC-MS analysis. This method provides high sensitivity and specificity, allowing for accurate determination in various matrices.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is a comprehensive synthesis of established methods for fatty acid ethyl ester analysis.

Materials and Reagents
  • This compound standard (≥97% purity)

  • Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade)

  • Internal Standard (IS): Ethyl Heptadecanoate

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Micropipettes

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane or ethyl acetate in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ethyl Heptadecanoate in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution. A typical concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spiking with Internal Standard: To each calibration standard and sample, add the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices.

  • To 1 mL of the sample, add the internal standard.

  • Add 2 mL of hexane, vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane or ethyl acetate and transfer to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound. A non-polar dimethylpolysiloxane column is recommended for optimal separation of fatty acid ethyl esters.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890A or equivalent
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
InletSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5975C or equivalent
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40 - 400 amu
Solvent Delay3 min

Data Presentation

Quantitative data for this compound is summarized below. The retention time is an estimate based on the specified GC conditions and may vary slightly between instruments. The mass spectral data is based on the NIST Mass Spectrometry Data Center library.

Chromatographic Data
CompoundExpected Retention Time (min)
This compound~15.5 - 16.5
Ethyl Heptadecanoate (IS)~18.0 - 19.0
Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/zRelative Abundance (%)Proposed Fragment Ion
212~5[M]+ (Molecular Ion)
167~15[M - OCH2CH3]+
138~20[M - C4H7O]+ (McLafferty Rearrangement)
88100[CH2=C(OH)OCH2CH3]+ (McLafferty Ion)
69~40[C5H9]+
55~60[C4H7]+
41~50[C3H5]+

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection GC Injection Standard->Injection Sample Sample Extraction (Liquid-Liquid) Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: GC-MS workflow for this compound.

Mass Spectral Fragmentation Pathway

Fragmentation_Pathway Proposed Fragmentation of this compound MolecularIon This compound [M]+ (m/z 212) Fragment167 [M - OCH2CH3]+ (m/z 167) MolecularIon->Fragment167 - OCH2CH3 Fragment138 [M - C4H7O]+ (m/z 138) MolecularIon->Fragment138 McLafferty Rearrangement Fragment88 McLafferty Ion [CH2=C(OH)OCH2CH3]+ (m/z 88) MolecularIon->Fragment88 McLafferty Rearrangement Fragment69 [C5H9]+ (m/z 69) Fragment138->Fragment69 - C4H7O Fragment55 [C4H7]+ (m/z 55) Fragment138->Fragment55 - C5H9O

Troubleshooting & Optimization

Technical Support Center: Esterification of 10-Undecenoic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 10-undecenoic acid with ethanol (B145695) to produce ethyl 10-undecenoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the esterification of 10-undecenoic acid with ethanol?

A1: The primary reaction is a Fischer esterification, where 10-undecenoic acid reacts with ethanol in the presence of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) to form this compound and water. This is a reversible reaction. To achieve a high yield of the ester, the equilibrium needs to be shifted towards the products.[1][2][3] This is typically accomplished by using a large excess of ethanol and/or removing the water as it is formed, for instance, by using a Dean-Stark apparatus.[1]

Q2: What are the main side reactions to be aware of during this esterification?

A2: The two primary side reactions of concern are:

  • Polymerization: The terminal double bond in 10-undecenoic acid can undergo polymerization, especially at elevated temperatures, leading to the formation of oligomers or polymers. This can result in a viscous or solid byproduct and reduce the yield of the desired ester. The polymerization of unsaturated fatty acids is a known phenomenon, particularly at temperatures exceeding 200°C.[4]

  • Ether Formation: In the presence of a strong acid catalyst and heat, ethanol can undergo self-condensation to form diethyl ether. This is a common side reaction in acid-catalyzed reactions involving ethanol.

Q3: What is a typical experimental protocol for this esterification?

  • Combine 10-undecenoic acid with a significant molar excess of absolute ethanol (e.g., 5 to 10 equivalents) in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-3 mol% relative to the carboxylic acid).

  • Set up the apparatus for reflux with a Dean-Stark trap to continuously remove water.

  • Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

A study on the esterification of oleic acid with ethanol using a Dean-Stark trap achieved a conversion rate of 98.78% with a 9:1 molar ratio of ethanol to oleic acid and 3% sulfuric acid catalyst at 90°C for 10 hours. These conditions can serve as a good starting point for optimization.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material (10-undecenoic acid) on a TLC plate. The disappearance of the carboxylic acid spot and the appearance of a new, less polar spot for the ester indicates the reaction is progressing.

  • Gas Chromatography (GC): GC analysis can provide a more quantitative measure of the conversion of the starting material to the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the characteristic C=O stretch of the ester (around 1735 cm⁻¹) can be used to monitor the reaction.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction due to equilibrium.- Increase the molar excess of ethanol. - Use a Dean-Stark trap to effectively remove water and drive the reaction to completion. - Increase the reaction time or catalyst concentration.
Loss of product during workup.- Ensure complete neutralization of the acid catalyst before extraction to prevent the formation of emulsions. - Perform multiple extractions with the organic solvent to ensure complete recovery of the ester.
Presence of a viscous residue or solid in the product Polymerization of 10-undecenoic acid.- Lower the reaction temperature. Polymerization is more likely at higher temperatures. - Reduce the reaction time. - Consider using a milder catalyst or a lower concentration of the catalyst.
Low boiling point fraction observed during distillation Formation of diethyl ether.- Lower the reaction temperature. Ether formation is favored at higher temperatures. - Use a lower concentration of the acid catalyst.
Product is contaminated with starting material Incomplete reaction.- Increase the reaction time and ensure efficient water removal. - Purify the product using vacuum distillation or column chromatography to separate the ester from the unreacted carboxylic acid.

Data Presentation

Table 1: Effect of Reaction Conditions on Ester Yield (Based on General Fischer Esterification Principles)

ParameterConditionExpected Impact on Ester YieldPotential for Side Reactions
Ethanol to Acid Molar Ratio 1:1Low (equilibrium limited)-
5:1HighIncreased potential for diethyl ether formation.
10:1Very HighHigher potential for diethyl ether formation.
Catalyst Concentration (H₂SO₄) Low (e.g., <1 mol%)Slow reaction rate, lower yield in a given time.Lower rates of side reactions.
Moderate (e.g., 1-3 mol%)Good reaction rate and yield.Moderate potential for side reactions.
High (e.g., >5 mol%)Faster reaction, but increased risk of side reactions.Increased polymerization and ether formation.
Temperature Lower (e.g., reflux of ethanol, ~78°C)Slower reaction rate.Reduced risk of polymerization.
Higher (if using a higher boiling solvent)Faster reaction rate.Significantly increased risk of polymerization and ether formation.
Water Removal NoneLow yield (equilibrium limited).-
Dean-Stark TrapHigh to very high yield.-

Note: The quantitative impact on yield will depend on the specific combination of all reaction parameters. The data presented here is illustrative of general trends.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using a Dean-Stark Trap

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • 10-undecenoic acid (e.g., 18.4 g, 0.1 mol)

    • Absolute ethanol (e.g., 46.1 g, 58.4 mL, 1.0 mol)

    • Concentrated sulfuric acid (e.g., 0.2 g, 0.11 mL, ~2 mol%)

    • Toluene (to pre-fill the Dean-Stark trap)

  • Procedure: a. Add the 10-undecenoic acid and ethanol to the round-bottom flask. b. Slowly add the concentrated sulfuric acid while stirring. c. Fill the Dean-Stark trap with toluene. d. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. e. Continue refluxing until no more water is collected in the trap (typically 4-8 hours). f. Monitor the reaction by TLC or GC.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate. Swirl gently to neutralize the acid (caution: CO₂ evolution). c. Extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Esterification_Pathways Reactants 10-Undecenoic Acid + Ethanol (H+ catalyst) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Polymer Poly(10-undecenoic acid/ester) Reactants->Polymer Polymerization (High Temperature) Ether Diethyl Ether + H2O Reactants->Ether Ethanol Self-Condensation (High Temperature) Product This compound + H2O Intermediate->Product Elimination of H2O Product->Intermediate Hydrolysis (reverse reaction)

Caption: Main and side reaction pathways in the esterification of 10-undecenoic acid.

Troubleshooting_Workflow Start Low Yield of Ester Check_Residue Observe viscous residue or solid byproduct? Start->Check_Residue Polymerization Likely Cause: Polymerization Check_Residue->Polymerization Yes Check_Distillate Observe low-boiling fraction during purification? Check_Residue->Check_Distillate No Solution_Polymer Solution: - Lower reaction temperature - Reduce reaction time - Use milder catalyst Polymerization->Solution_Polymer End Improved Yield Solution_Polymer->End Ether_Formation Likely Cause: Diethyl Ether Formation Check_Distillate->Ether_Formation Yes Incomplete_Reaction Likely Cause: Incomplete Reaction Check_Distillate->Incomplete_Reaction No Solution_Ether Solution: - Lower reaction temperature - Reduce catalyst concentration Ether_Formation->Solution_Ether Solution_Ether->End Solution_Incomplete Solution: - Increase ethanol excess - Use Dean-Stark trap - Increase reaction time Incomplete_Reaction->Solution_Incomplete Solution_Incomplete->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing catalyst residues from crude Ethyl 10-undecenoate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?

A1: this compound is typically synthesized via two main routes: esterification of 10-undecenoic acid or metathesis of oleic acid derivatives. Common catalysts include:

  • Esterification Catalysts:

    • Acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), scandium (III) triflate (Sc(OTf)₃).

    • Bases: Sodium methoxide (B1231860) (NaOMe).

  • Metathesis Catalysts:

    • Ruthenium-based catalysts: Grubbs' catalysts (1st and 2nd generation), Hoveyda-Grubbs catalysts.

Q2: Why is it critical to remove catalyst residues from the final product?

A2: Catalyst residues, especially heavy metals like ruthenium, can be toxic and may interfere with downstream synthetic transformations.[1] For applications in drug development and materials science, regulatory agencies have stringent limits on the levels of elemental impurities. Complete removal ensures the stability, safety, and desired reactivity of the purified this compound.

Q3: What are the primary methods for removing catalyst residues?

A3: The choice of method depends on the type of catalyst used. The main strategies include:

  • Aqueous Washing/Extraction: Effective for removing water-soluble acid and base catalysts.

  • Adsorption: Utilizes solid supports like silica (B1680970) gel or activated carbon to bind the catalyst.

  • Precipitation: Involves converting the soluble catalyst into an insoluble form that can be filtered off.

  • Scavenging Agents: Employs chemical agents that selectively bind to the metal center of the catalyst, facilitating its removal.

Q4: How can I determine the concentration of residual catalyst in my product?

A4: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for quantifying trace metal residues like ruthenium.[2] Sample preparation for ICP-MS typically involves digesting the organic sample in strong acid to ensure complete dissolution of the metal.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Ruthenium Catalyst Removal (from Metathesis)

Problem 1: Dark-colored impurities remain after silica gel chromatography.

  • Possible Cause: Ruthenium byproducts are often highly colored and can be difficult to remove completely with a single chromatographic purification.

  • Solution:

    • Pre-treatment: Before chromatography, treat the crude product with a scavenging agent or an oxidant.

    • Activated Carbon: Stir the crude product with activated carbon in a suitable solvent for several hours, then filter through celite.[5]

    • Oxidative Wash: Wash the reaction mixture with a 15% aqueous solution of hydrogen peroxide (H₂O₂). This oxidizes ruthenium complexes to the highly insoluble ruthenium dioxide, which can be filtered off.

    • Scavenging Agents: Add a scavenger such as tris(hydroxymethyl)phosphine (B1196123) (THMP) or a polymer-bound scavenger to the crude mixture, stir, and then filter or perform an aqueous extraction.

Problem 2: Low yield of this compound after purification.

  • Possible Cause: The product may be unstable on silica gel, leading to decomposition during chromatography.

  • Solution:

    • Deactivate Silica Gel: Use silica gel that has been treated with a small amount of a base like triethylamine (B128534) to neutralize its acidity.

    • Alternative Adsorbents: Consider using less acidic adsorbents like Florisil or alumina (B75360) for chromatography.

    • Non-Chromatographic Methods: Rely on methods like precipitation or extraction with scavengers that do not require chromatography.

Acid/Base Catalyst Removal (from Esterification)

Problem 1: The pH of the organic layer remains acidic or basic after aqueous washing.

  • Possible Cause: Insufficient washing or the formation of an emulsion that traps the catalyst.

  • Solution:

    • Neutralizing Wash: For acid catalysts, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). For base catalysts, wash with a dilute acid like 1M HCl or a saturated solution of ammonium (B1175870) chloride (NH₄Cl).

    • Brine Wash: After the neutralizing wash, perform a final wash with brine (saturated aqueous NaCl) to break emulsions and remove excess water.

    • Multiple Extractions: Perform multiple small-volume extractions rather than one large-volume extraction for better efficiency.

Problem 2: Product hydrolysis during workup.

  • Possible Cause: Prolonged contact with acidic or basic aqueous solutions can lead to the hydrolysis of the ester.

  • Solution:

    • Minimize Contact Time: Perform the aqueous workup as quickly as possible.

    • Use Mild Reagents: Use weaker acids or bases for neutralization where possible.

    • Control Temperature: Perform the workup at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Data Presentation

Table 1: Comparison of Ruthenium Removal Methods

MethodReagent/AdsorbentTypical Residual Ru Level (ppm)AdvantagesDisadvantages
Adsorption Activated Carbon< 100Inexpensive, readily availableMay require long stirring times, potential for product loss
Oxidative Wash 15% aq. H₂O₂< 2Simple, effective for many Ru complexesCan potentially oxidize sensitive functional groups in the product
Scavenging Tris(hydroxymethyl)phosphine (THMP)< 10High efficiencyExpensive, requires aqueous workup
Scavenging Silica-based Scavengers (e.g., SiliaBond®)< 10High efficiency, easy to remove by filtrationHigher cost than simple adsorbents
Aqueous Extraction With PEG-supported catalyst41 (can be <10 with further treatment)Environmentally friendly, avoids chromatographyOnly applicable for specific catalyst systems

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Ruthenium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Adsorption: Add activated carbon (approximately 1.3 times the weight of the crude product) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature for 24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Concentration: Wash the Celite pad with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual ruthenium content using ICP-MS.

Protocol 2: Removal of Sodium Methoxide (NaOMe) Catalyst
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally, brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Removal of Scandium (III) Triflate (Sc(OTf)₃) Catalyst
  • Workup: After the reaction, cool the mixture to room temperature and add water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as tert-butyl methyl ether.

  • Washing: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Catalyst Recovery (Optional): The aqueous phase containing the scandium triflate can be concentrated and dried to recover the catalyst for reuse.

Visualizations

Catalyst_Removal_Workflow cluster_metathesis Metathesis Catalyst (e.g., Grubbs') start_meta Crude this compound (contains Ru catalyst) decision_meta Chromatography sufficient? start_meta->decision_meta pretreatment Pre-treatment: - Activated Carbon - Oxidative Wash (H₂O₂) - Scavengers (e.g., THMP) decision_meta->pretreatment No chromatography Silica Gel Chromatography decision_meta->chromatography Yes pretreatment->chromatography product_meta Purified Product chromatography->product_meta

Caption: Workflow for removing ruthenium-based metathesis catalysts.

AcidBase_Catalyst_Removal_Workflow cluster_esterification Esterification Catalyst (Acid or Base) start_ester Crude this compound (contains acid/base catalyst) quench Quench Reaction (e.g., with aq. NH₄Cl for base) start_ester->quench extraction Liquid-Liquid Extraction quench->extraction neutral_wash Neutralizing Wash (e.g., aq. NaHCO₃ for acid) extraction->neutral_wash brine_wash Brine Wash neutral_wash->brine_wash dry_concentrate Dry & Concentrate brine_wash->dry_concentrate product_ester Purified Product dry_concentrate->product_ester

References

Preventing polymerization of Ethyl 10-undecenoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for preventing the polymerization of Ethyl 10-undecenoate during storage and handling.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Increased Viscosity or Gel Formation Onset of polymerization due to exposure to heat, light, or oxygen.1. Immediately cool the sample to 2-8°C. 2. Perform a solubility test. If insoluble material is present, polymerization has occurred. 3. If the material is still soluble but viscous, consider purification by vacuum distillation if compatible with your application. Note that heating during distillation can promote further polymerization if not done carefully and with an inhibitor. 4. Review storage conditions to ensure they align with recommended practices (see FAQs).
Change in Color (Yellowing) Initial stages of oxidation or degradation, which can precede polymerization.1. Verify the integrity of the container seal and the inertness of the headspace gas. 2. Confirm that the material has been stored protected from light. 3. Analyze the purity of the sample using the provided GC-MS or HPLC protocols to check for degradation products or oligomers.
Inconsistent Experimental Results Presence of oligomers or polymers interfering with the reaction.1. Use a fresh, unopened container of this compound for critical experiments. 2. If polymerization is suspected in the current stock, purify the material before use. 3. Check for the depletion of any added inhibitor.
Reduced Purity in QC Analysis Gradual polymerization or degradation over time.1. Re-evaluate the storage conditions, particularly temperature and exposure to air. 2. If an inhibitor is being used, ensure it is at an appropriate concentration and has not been depleted. 3. Consider reducing the periodic purity check interval.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The polymerization of this compound is typically a free-radical polymerization initiated by factors such as heat, light (especially UV), and the presence of oxygen. Contamination with radical initiators or certain metals can also catalyze this process.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and inert environment. The ideal storage conditions are summarized in the table below.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally initiated polymerization.
Atmosphere Inert gas (Argon or Nitrogen) headspacePrevents oxidation and the formation of peroxides that can initiate polymerization.
Container Tightly sealed amber glass bottleProtects from light and prevents exposure to oxygen and moisture.
Inhibitor Optional (see Q3)Scavenges free radicals to prevent the initiation of polymerization.

Q3: Should I add a polymerization inhibitor? If so, which one and at what concentration?

A3: For long-term storage, adding a polymerization inhibitor is recommended, provided it does not interfere with your downstream applications. Common inhibitors for unsaturated esters include butylated hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (B1673460) (MEHQ).[1] If you need to remove the inhibitor before use, this can often be achieved by vacuum distillation or column chromatography.

Inhibitor Recommended Concentration (ppm) Notes
Butylated Hydroxytoluene (BHT) 100 - 200A common and effective antioxidant that acts as a free-radical scavenger.[2][3]
Monomethyl Ether of Hydroquinone (MEHQ) 100 - 200Another widely used inhibitor for unsaturated monomers.[3][4]

Q4: How can I detect if my sample of this compound has started to polymerize?

A4: Several methods can be used to detect polymerization:

  • Visual Inspection: An increase in viscosity, gelling, or the formation of solid precipitates are clear indicators of polymerization.

  • Solubility Test: Pure this compound should be soluble in solvents like methanol (B129727) or chloroform. The presence of insoluble material suggests polymer formation.

  • Analytical Testing: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used to assess purity and detect the presence of higher molecular weight oligomers.

Q5: What materials should be avoided for storing this compound?

A5: Avoid storing this compound in containers made of materials that can leach impurities or catalyze polymerization. Use glass or other inert containers. Compatibility with certain plastics may vary, so it is crucial to check for any potential interactions. Also, avoid contact with strong oxidizing agents, acids, and bases.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Oligomer Detection

This method is adapted from general procedures for analyzing fatty acid methyl esters and can be used to assess the purity of this compound and detect the presence of dimers or other small oligomers.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-500

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Vortex to ensure complete dissolution.

Data Interpretation:

  • The peak corresponding to this compound should be the major peak in the chromatogram.

  • The presence of peaks at higher retention times, particularly with mass spectra corresponding to multiples of the monomer's molecular weight, indicates the formation of oligomers.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Oligomer Detection

This reversed-phase HPLC method can separate non-polar compounds and is suitable for detecting the presence of oligomers, which are less polar and will have longer retention times than the monomer.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Column: C18, 5 µm, 4.6 x 250 mm

HPLC Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-20 min: Ramp to 100% B

    • 20-30 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm or ELSD

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation:

  • The main peak will correspond to the this compound monomer.

  • The appearance of new peaks with longer retention times suggests the presence of oligomers. The area of these peaks can be used to estimate the extent of polymerization.

Visualizations

Polymerization_Process cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Attacks double bond Growing_Chain Growing_Chain Monomer->Growing_Chain Chain Growth Growing_Chain->Monomer Reacts with another monomer Polymer Polymer Growing_Chain->Polymer Radicals combine

Caption: Free-radical polymerization mechanism of this compound.

Troubleshooting_Workflow Start Suspected Polymerization Visual_Check Visual Inspection (Viscosity, Color, Solids) Start->Visual_Check Analytical_Test Analytical Testing (GC-MS or HPLC) Visual_Check->Analytical_Test Action Polymerization Confirmed? Analytical_Test->Action Review_Storage Review Storage Conditions (Temp, Light, Atmosphere) Adjust_Storage Adjust Storage Conditions Review_Storage->Adjust_Storage Action->Review_Storage No Purify Purify or Use Fresh Stock Action->Purify Yes End_Use Use Material Purify->End_Use End_Discard Discard Material Purify->End_Discard If purification is not feasible Adjust_Storage->End_Use

Caption: Troubleshooting workflow for suspected polymerization.

References

Troubleshooting low conversion in Ethyl 10-undecenoate metathesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Olefin Metathesis Reactions

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion in Ethyl 10-undecenoate metathesis reactions. The following sections are designed to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound self-metathesis or cross-metathesis reaction is showing low conversion. What are the most common causes?

Low conversion in metathesis reactions can stem from several factors, ranging from reagent purity to catalyst stability and reaction conditions. The most common culprits include:

  • Catalyst Deactivation: Ruthenium-based metathesis catalysts are sensitive to various impurities and reaction conditions that can lead to their decomposition.

  • Substrate and Solvent Quality: Impurities in the substrate (this compound) or solvent can poison the catalyst.

  • Improper Reaction Setup: Inefficient removal of byproducts or atmospheric contamination can hinder the reaction.

  • Suboptimal Reaction Conditions: Parameters like temperature, concentration, and catalyst loading may not be optimized for the specific transformation.

Below is a logical workflow to diagnose the potential cause of low conversion.

G start Low Conversion Observed reagent_purity Check Substrate and Solvent Purity start->reagent_purity catalyst_handling Review Catalyst Handling and Purity reagent_purity->catalyst_handling If pure solution Implement Corrective Actions reagent_purity->solution If impure reaction_setup Evaluate Reaction Setup (e.g., inert atmosphere, ethylene (B1197577) removal) catalyst_handling->reaction_setup If handled correctly catalyst_handling->solution If mishandled reaction_conditions Assess Reaction Conditions (Temperature, Concentration, Catalyst Loading) reaction_setup->reaction_conditions If setup is correct reaction_setup->solution If setup is flawed analysis Analyze Reaction Mixture (GC-MS, NMR) reaction_conditions->analysis If conditions are appropriate reaction_conditions->solution If suboptimal analysis->solution

Figure 1: Troubleshooting workflow for low conversion in metathesis.
Q2: How can I determine if my catalyst is being deactivated, and what are the primary deactivation pathways?

Catalyst deactivation is a significant cause of low conversion. Signs of deactivation include a reaction that starts but does not proceed to completion or a complete lack of reactivity. Several common pathways lead to the decomposition of ruthenium metathesis catalysts.

  • Presence of Water: Water can promote catalyst decomposition, even for catalysts considered robust.[1] It can lead to the formation of inactive ruthenium hydride species.[2]

  • Basic Impurities: Brønsted bases can decompose the active ruthenium intermediates.[3]

  • Ethylene-Induced Decomposition: The ethylene byproduct of metathesis with terminal olefins can form an unstable methylidene species, leading to catalyst loss.[4][5]

  • Coordinating Functional Groups: Functional groups on the substrate or in the solvent, such as N-heteroaromatics, can coordinate to the metal center and inhibit catalysis.

  • Bimolecular Decomposition: Two catalyst molecules can react with each other, leading to inactive species. This is a known decomposition pathway, especially for highly active catalysts.

The following diagram illustrates the major catalyst deactivation pathways.

G cluster_deactivation Deactivation Pathways catalyst Active Ru Catalyst inactive Inactive Species catalyst->inactive Decomposition water Water/Protic Solvents water->inactive bases Brønsted Bases bases->inactive ethylene Ethylene ethylene->inactive coordinating_groups Coordinating Groups (e.g., N-heterocycles) coordinating_groups->inactive bimolecular Bimolecular Coupling bimolecular->inactive

Figure 2: Common catalyst deactivation pathways.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry solvents and substrates meticulously. Use of a glovebox or Schlenk line is highly recommended.

  • Purify Substrates: Pass this compound through activated alumina (B75360) to remove polar impurities and potential peroxides.

  • Degas Solvents: Thoroughly degas solvents to remove dissolved oxygen and moisture.

  • Control Ethylene Concentration: For reactions involving terminal olefins, conducting the reaction under a vacuum or a gentle flow of an inert gas can help remove the ethylene byproduct.

Q3: What role does the choice of catalyst play, and how do I select the right one for this compound metathesis?

The choice of catalyst is critical for a successful metathesis reaction. Different catalysts exhibit varying levels of activity, stability, and functional group tolerance. For the cross-metathesis of this compound with electron-deficient olefins like acrylates, N-heterocyclic carbene (NHC)-based ruthenium catalysts are often more selective than cyclic alkyl amino carbene (CAAC)-based catalysts.

Catalyst TypeCommon ExamplesKey Characteristics
First-Generation Grubbs [Cl₂(PCy₃)₂Ru=CHPh]Good for less demanding substrates; sensitive to air and moisture.
Second-Generation Grubbs [Cl₂(IMesH₂)(PCy₃)Ru=CHPh]Higher activity and better functional group tolerance.
Hoveyda-Grubbs Catalysts with a chelating isopropoxystyrene ligandIncreased stability and ease of handling.
Nitro-Grela A modified Hoveyda-Grubbs catalystCan provide higher turnover numbers in certain cross-metathesis reactions.

Recommendation: For general self-metathesis of this compound, a second-generation Grubbs or Hoveyda-Grubbs catalyst is a good starting point. For cross-metathesis with challenging partners, consider more specialized catalysts like the nitro-Grela catalyst.

Experimental Protocols

General Protocol for this compound Self-Metathesis

This protocol provides a baseline for performing the self-metathesis of this compound.

  • Reagent Preparation:

    • Purify this compound by passing it through a short plug of activated alumina.

    • Dry the solvent (e.g., dichloromethane (B109758) or toluene) using a solvent purification system or by distillation over a suitable drying agent.

    • Degas the solvent by sparging with an inert gas (e.g., argon) for at least 30 minutes.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

    • Add the purified this compound to the flask.

    • Add the degassed solvent to achieve the desired concentration (typically 0.1-1.0 M).

  • Catalyst Addition and Reaction:

    • In a glovebox or under a positive pressure of inert gas, weigh the desired amount of ruthenium catalyst (e.g., Grubbs II, 0.1-1 mol%) and dissolve it in a small amount of the reaction solvent.

    • Add the catalyst solution to the reaction flask via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes data from a study on the cross-metathesis of this compound with methyl acrylate, highlighting the influence of the catalyst.

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
1Nitro-Grela0.1602>9995
2Bulky Nitro-Grela Derivative0.1602>9993
3CAAC-based Catalyst 10.1602>9924
4CAAC-based Catalyst 20.1602>9911

Data adapted from a study on cross-metathesis with acrylates, which showed that NHC-based catalysts were more selective than CAAC-based catalysts for this specific transformation.

References

Technical Support Center: Optimization of Ethyl 10-undecenoate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Ethyl 10-undecenoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common polymerization methods for this compound?

A1: The most prominently reported method for the polymerization of this compound and its derivatives is Acyclic Diene Metathesis (ADMET) polymerization.[1][2] This technique is particularly useful for synthesizing bio-based aliphatic polyesters.[1][3] Another method that can be employed is thiol-ene polymerization.[4]

Q2: What type of catalyst is typically used for the ADMET polymerization of this compound derivatives?

A2: Ruthenium-carbene complexes, such as Grubbs catalysts (e.g., G2) and Hoveyda-Grubbs catalysts (e.g., HG2), are commonly used for the ADMET polymerization of α,ω-dienes derived from this compound.

Q3: Why is monomer purity crucial for successful polymerization?

A3: The catalysts used in solution polymerization are often sensitive to impurities like moisture and oxygen. Impurities can deactivate the catalyst, leading to low yields or polymers with undesirable properties. Therefore, careful purification of the this compound monomer and any solvents is essential for reproducible and successful polymerization.

Troubleshooting Guide

Problem 1: Low Molecular Weight of the Final Polymer

Possible Cause 1: Inefficient removal of ethylene (B1197577) byproduct.

  • Explanation: ADMET polymerization is a condensation reaction where a small molecule, ethylene, is released. According to Le Chatelier's principle, the continuous removal of this byproduct is crucial to drive the equilibrium towards the formation of high molecular weight polymers.

  • Solution: Conduct the polymerization under reduced pressure (vacuum) to effectively remove ethylene as it forms. Additionally, performing solvent replacements during the polymerization can help to eliminate dissolved ethylene.

Possible Cause 2: Catalyst decomposition.

  • Explanation: High reaction temperatures (e.g., 70–100 °C) can lead to the decomposition of some metathesis catalysts, reducing their activity and resulting in lower molecular weight polymers.

  • Solution: Optimize the reaction temperature. For instance, molybdenum-alkylidene catalysts have been shown to produce high molecular weight polyesters even at room temperature (25 °C). For ruthenium-based catalysts like HG2, temperatures around 45-50 °C have been used successfully.

Possible Cause 3: Presence of impurities.

  • Explanation: As mentioned in the FAQs, impurities in the monomer or solvent can poison the catalyst.

  • Solution: Ensure rigorous purification of the this compound monomer and solvents before use. Techniques like distillation can be employed for purification.

Problem 2: Broad Polydispersity Index (PDI) of the Polymer

Possible Cause 1: Uncontrolled initiation or side reactions.

  • Explanation: A broad PDI suggests a lack of control over the polymerization process, potentially due to multiple competing reactions or slow initiation relative to propagation.

  • Solution: The choice of catalyst and reaction conditions plays a significant role. Ensure a homogeneous reaction mixture and a catalyst that provides a controlled initiation. The use of a monofunctional chain stopper, like methyl-10-undecenoate, can also help in controlling the molecular weight distribution.

Problem 3: Polymerization Fails to Initiate

Possible Cause 1: Inactive catalyst.

  • Explanation: The catalyst may have degraded due to improper storage or handling, leading to a loss of activity.

  • Solution: Use fresh, properly stored catalyst for each reaction. Avoid exposing the catalyst to air and moisture.

Possible Cause 2: Presence of polymerization inhibitors.

  • Explanation: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These inhibitors will also prevent the desired polymerization from occurring.

  • Solution: Purify the monomer to remove any added inhibitors before use.

Data Presentation

Table 1: Effect of Catalyst and Solvent Replacement on ADMET Polymerization of α,ω-Diene Monomers Derived from Bis(undec-10-enoate)

MonomerCatalyst (mol%)SolventSolvent ReplacementMn ( g/mol )Mw/Mn
M1 G2 (1.0)Chloroform (B151607)No11,6001.8
M1 G2 (1.0)ChloroformYes36,0001.8
M2 G2 (1.0)ChloroformNo11,6001.9
M2 G2 (1.0)ChloroformYes35,7001.9
M3 HG2 (1.0)ChloroformNo8,3001.7
M3 HG2 (1.0)ChloroformYes57,6001.8
M5 HG2 (1.0)TetrachloroethaneNo5,3001.7
M5 HG2 (1.0)TetrachloroethaneYes20,0001.7

M1: Ethylene glycol bis(undec-10-enoate), M2: Propylene glycol bis(undec-10-enoate), M3: 1,9-nonanediol (B147092) bis(undec-10-enoate), M5: Hydroquinone bis(undec-10-enoate)

Experimental Protocols

Protocol 1: General Procedure for ADMET Polymerization of Bis(undec-10-enoate) Monomers

  • Monomer and Catalyst Preparation: Dry the α,ω-diene monomer (e.g., 300 mg) under vacuum. Prepare a stock solution of the ruthenium-carbene catalyst (e.g., G2 or HG2) in an appropriate dry solvent (e.g., chloroform or tetrachloroethane).

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the monomer in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a vacuum inlet.

  • Initiation: Add the required amount of the catalyst solution (e.g., 1.0 mol%) to the monomer solution.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and apply a vacuum to remove the ethylene byproduct.

  • Solvent Replacement (Optional but Recommended): To enhance polymer molecular weight, periodically (e.g., every 30 minutes for the initial 1 hour) remove the solvent under vacuum and replace it with fresh, dry solvent.

  • Termination and Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

  • Purification: Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the resulting polymer for its molecular weight (Mn) and polydispersity (Mw/Mn) using techniques like Gel Permeation Chromatography (GPC).

Mandatory Visualization

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification (e.g., Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Drying Solvent_Prep->Reaction_Setup Catalyst_Prep Catalyst Handling (Inert Atmosphere) Initiation Catalyst Addition Catalyst_Prep->Initiation Reaction_Setup->Initiation Polymerization Heating & Vacuum (Ethylene Removal) Initiation->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Reaction Quench Isolation Filtration & Drying Precipitation->Isolation Characterization GPC Analysis (Mn, Mw/Mn) Isolation->Characterization

Caption: Experimental workflow for ADMET polymerization of this compound derivatives.

Troubleshooting_Logic Start Low Molecular Weight? Cause1 Inefficient Ethylene Removal? Start->Cause1 Yes End Achieved High Molecular Weight Start->End No Cause2 Catalyst Decomposition? Cause1->Cause2 No Solution1 Apply Vacuum & Perform Solvent Replacement Cause1->Solution1 Yes Cause3 Monomer/Solvent Impurities? Cause2->Cause3 No Solution2 Optimize Reaction Temperature Cause2->Solution2 Yes Solution3 Purify Monomer & Solvent Cause3->Solution3 Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing low molecular weight in polymerization.

References

Technical Support Center: Identifying Impurities in Ethyl 10-undecenoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in Ethyl 10-undecenoate using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities can arise from the synthesis process, which is typically a Fischer esterification of 10-undecenoic acid and ethanol (B145695). These impurities may include:

  • Unreacted Starting Materials: 10-undecenoic acid and ethanol.

  • Saturated Ester: Ethyl undecanoate, if the starting material contained undecanoic acid or if reduction of the double bond occurred.

  • Solvent Residues: Solvents used in the reaction or purification steps (e.g., toluene, diethyl ether, ethyl acetate).

  • Water: Can be present in the starting materials or introduced during workup.

Q2: How can I distinguish the ¹H NMR signals of this compound from those of 10-undecenoic acid?

A2: The key difference lies in the signals corresponding to the ester and carboxylic acid functionalities. In this compound, you will observe a quartet around 4.12 ppm for the -OCH₂- group of the ethyl ester and a triplet around 1.25 ppm for the -CH₃ of the ethyl group. For 10-undecenoic acid, the carboxylic acid proton (-COOH) will appear as a broad singlet, typically far downfield (>10 ppm), which is absent in the pure ester.

Q3: What does the presence of a triplet at ~3.65 ppm and a quartet at ~1.20 ppm in the ¹H NMR spectrum of my sample indicate?

A3: These signals are characteristic of residual ethanol. The triplet corresponds to the hydroxyl proton (-OH) and the quartet to the methylene (B1212753) protons (-CH₂-). The exact chemical shift of the hydroxyl proton can vary depending on the concentration and solvent.[1]

Q4: I see signals in the aliphatic region of the ¹H NMR spectrum that do not correspond to this compound. What could they be?

A4: These signals could belong to the saturated analog, Ethyl undecanoate. The absence of the characteristic signals for the terminal double bond (a multiplet at ~5.81 ppm and two signals around 4.95 ppm) and the presence of a triplet for a terminal methyl group at ~0.88 ppm would suggest the presence of Ethyl undecanoate.

Troubleshooting Guides

Issue: Unexpected peaks are present in my NMR spectrum.

  • Question: I have purified my this compound, but the NMR spectrum shows extra peaks. How can I identify the source of these unexpected signals?

  • Answer:

    • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with tables of common NMR solvent impurities.[2] Common contaminants include acetone (B3395972) (singlet at ~2.17 ppm in CDCl₃), ethyl acetate (B1210297) (quartet at ~4.1 ppm, singlet at ~2.05 ppm, and triplet at ~1.26 ppm in CDCl₃), and diethyl ether (quartet at ~3.48 ppm and triplet at ~1.21 ppm in CDCl₃).

    • Identify Starting Materials: Look for characteristic peaks of 10-undecenoic acid (broad singlet >10 ppm) and ethanol (quartet at ~3.7 ppm and triplet at ~1.2 ppm in CDCl₃).[1]

    • Consider Side Products: The presence of a triplet around 0.88 ppm might indicate the presence of the saturated analog, Ethyl undecanoate.

    • Perform a D₂O Shake: If you suspect an exchangeable proton (like an -OH or -COOH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.

Issue: Broadened signals in the NMR spectrum.

  • Question: The peaks in my ¹H NMR spectrum of this compound are broad. What could be the cause and how can I fix it?

  • Answer:

    • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shim the spectrometer.

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, try to repurify your sample.

    • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Dilute your sample.

    • Presence of Solids: Undissolved material in the NMR tube can disrupt the magnetic field homogeneity. Filter your sample directly into the NMR tube.

Issue: Incorrect integration values.

  • Question: The integration of the peaks in my ¹H NMR spectrum does not match the expected proton ratios for this compound. Why is this happening?

  • Answer:

    • Presence of Impurities: The most likely cause is the presence of impurities whose signals are overlapping with your product's signals. Refer to the impurity identification workflow.

    • Improper Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and the baseline is flat before integrating.

    • Relaxation Delay (d1) is too short: For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons in your molecule. A short delay can lead to inaccurate integrals, especially for quaternary carbons in ¹³C NMR.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound and Potential Impurities in CDCl₃.

CompoundFunctional Group¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
This compound =CH- ~5.81 m ~139.1
H₂C= ~4.95 m ~114.1
-OCH₂CH₃ ~4.12 q ~60.1
-CH₂COO- ~2.28 t ~34.4
-CH₂CH=CH₂ ~2.04 m ~33.8
-OCH₂CH₃ ~1.25 t ~14.3
-(CH₂)₆- ~1.2-1.4 m ~24.9-29.4
-C=O ~173.8
10-Undecenoic acid -COOH >10 br s ~180.0
=CH- ~5.81 m ~139.1
H₂C= ~4.95 m ~114.1
-CH₂COOH ~2.35 t ~34.1
Ethanol -OH variable (~1.2-2.6) br s/t
-CH₂OH ~3.65 q ~57.7
-CH₃ ~1.20 t ~18.3
Ethyl undecanoate -OCH₂CH₃ ~4.12 q ~60.1
-CH₂COO- ~2.28 t ~34.4
-OCH₂CH₃ ~1.25 t ~14.3
-(CH₂)₈CH₃ ~1.2-1.3 m ~22.7-31.9
-CH₃ ~0.88 t ~14.1
-C=O ~173.9

Chemical shifts are approximate and can vary slightly depending on the concentration, solvent, and instrument.

Experimental Protocols

Protocol for NMR Sample Preparation of this compound

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. Follow the instrument-specific software instructions for locking, shimming, and tuning the probe.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., d1 = 15 seconds for ¹H NMR) is used.

Mandatory Visualization

Impurity_Identification_Workflow start Acquire 1H and 13C NMR Spectra of this compound Sample compare_main Compare with Reference Spectrum of Pure this compound start->compare_main unexpected_peaks Unexpected Peaks Present? compare_main->unexpected_peaks no_impurities Sample is Pure unexpected_peaks->no_impurities No identify_impurities Identify Potential Impurities unexpected_peaks->identify_impurities Yes check_sm Check for Unreacted Starting Materials (10-Undecenoic Acid, Ethanol) identify_impurities->check_sm check_side_products Check for Side Products (e.g., Ethyl undecanoate) identify_impurities->check_side_products check_solvents Check for Residual Solvents identify_impurities->check_solvents d2o_shake Perform D2O Shake for Exchangeable Protons (-OH, -COOH) check_sm->d2o_shake quantify Quantify Impurities using Integration check_side_products->quantify check_solvents->quantify d2o_shake->quantify report Report Presence and Quantity of Identified Impurities quantify->report

Caption: Workflow for the identification and quantification of impurities in this compound by NMR spectroscopy.

References

Strategies to minimize by-product formation in Ethyl 10-undecenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 10-undecenoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between 10-undecenoic acid and ethanol (B145695).[1][2][3]

  • Transesterification: This involves the reaction of an ester of 10-undecenoic acid (such as Mthis compound) with ethanol in the presence of a catalyst to exchange the ester group.[4][5]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yield in this compound synthesis, particularly via Fischer esterification, is often due to the reversible nature of the reaction. To drive the equilibrium towards the product, you can:

  • Use an excess of ethanol: Employing a large excess of ethanol can significantly increase the yield.

  • Remove water: As water is a by-product, its removal will shift the equilibrium to favor the formation of the ester. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.

For transesterification, low yield might be due to an inefficient catalyst. Consider screening different catalysts or ensuring your current catalyst is active.

Q3: My final product is discolored. What could be the cause?

A3: Discoloration, such as a yellow or brown tint, can be a result of side reactions, often caused by excessive heat or a high concentration of a strong acid catalyst. These conditions can lead to the degradation or oxidation of the reactants or the final ester product. To prevent this, use the minimum effective amount of catalyst and maintain careful temperature control.

Q4: How can I purify the crude this compound?

A4: A common purification procedure involves several steps:

  • Aqueous Wash: Wash the reaction mixture with water to remove water-soluble impurities like the acid catalyst and excess ethanol.

  • Base Wash: Neutralize and remove any remaining acidic components by washing with a weak base solution, such as sodium bicarbonate.

  • Drying: Dry the organic layer using an anhydrous drying agent like sodium sulfate.

  • Distillation: The final product is often purified by vacuum distillation to separate the ester from unreacted starting materials and other non-volatile impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield The Fischer esterification reaction has not reached completion due to equilibrium.Use a large excess of ethanol (e.g., 10-fold or more) to drive the reaction forward. Alternatively, remove the water by-product using a Dean-Stark apparatus or molecular sieves.
Inefficient catalyst in transesterification.Ensure the catalyst is active and consider screening other catalysts such as titanium-based or copper-deposited vanadium pentoxide catalysts for high selectivity.
Presence of Unreacted 10-undecenoic Acid Incomplete reaction.Increase the reaction time or temperature (while monitoring for discoloration). A basic wash with sodium bicarbonate solution during workup will help remove unreacted carboxylic acid.
Product Discoloration (Yellow/Brown) Degradation of starting materials or product due to excessive heat or high catalyst concentration.Reduce the reaction temperature and use the minimum effective amount of acid catalyst.
Formation of Emulsion During Workup Vigorous shaking during the washing steps.Use a gentle swirling or inverting motion for mixing. To break an existing emulsion, allow the separatory funnel to stand for a longer period or add a small amount of brine (saturated NaCl solution).
Ester is Miscible with Excess Alcohol A large excess of a soluble alcohol like ethanol was used, preventing clean separation.Add more water or brine to the separatory funnel to force the separation of the less polar ester layer.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 10-undecenoic Acid
  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 10-undecenoic acid, a significant molar excess of ethanol (e.g., 5-10 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A solvent that forms an azeotrope with water, such as toluene, can also be added.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting crude ester by vacuum distillation.

Protocol 2: Transesterification of Mthis compound
  • Reactant Charging: In a suitable reaction vessel, combine Mthis compound, a molar excess of ethanol, and the chosen catalyst (e.g., CpTiCl₃ or Cu-deposited V₂O₅).

  • Reaction Conditions: Heat the mixture to the optimal temperature for the specific catalyst used, typically with gentle stirring. To drive the reaction forward, the by-product (methanol) can be removed by applying a light vacuum or by bubbling an inert gas (e.g., nitrogen) through the mixture.

  • Monitoring: Monitor the reaction's progress via GC or HPLC until the desired conversion is achieved.

  • Workup and Purification:

    • Cool the reaction mixture.

    • If a heterogeneous catalyst is used, it can be removed by filtration.

    • Wash the mixture with water and brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • If necessary, purify the product by vacuum distillation.

Visual Guides

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_products Products 10-Undecenoic_Acid 10-Undecenoic Acid Protonation Protonation of Carbonyl Oxygen 10-Undecenoic_Acid->Protonation H+ Catalyst Ethanol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Ethyl_10-undecenoate This compound Water Water (By-product) Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Elimination->Water Deprotonation Deprotonation Elimination->Deprotonation Deprotonation->Ethyl_10-undecenoate

Caption: Fischer Esterification Reaction Pathway for this compound Synthesis.

Byproduct_Minimization_Workflow start Start Synthesis reactants Combine 10-Undecenoic Acid, Ethanol (Excess), and Catalyst start->reactants reaction_setup Set up Reaction with Water Removal (e.g., Dean-Stark) reactants->reaction_setup heating Heat to Reflux reaction_setup->heating monitoring Monitor Reaction (TLC/GC) heating->monitoring is_complete Is Reaction Complete? monitoring->is_complete is_complete->heating No workup Cool and Perform Aqueous/Base Wash is_complete->workup Yes purification Dry and Purify (Vacuum Distillation) workup->purification end Pure this compound purification->end

Caption: Experimental Workflow to Minimize By-products in Fischer Esterification.

Transesterification_Process cluster_reactants Reactants cluster_products Products Methyl_Undecenoate Mthis compound Reaction Transesterification Reaction Methyl_Undecenoate->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Ethyl_10-undecenoate This compound Methanol Methanol (By-product) Catalyst Catalyst (e.g., CpTiCl3) Catalyst->Reaction Reaction->Ethyl_10-undecenoate Reaction->Methanol

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Ethyl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions with Ethyl 10-undecenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for reactions involving this compound, and which are most susceptible to deactivation?

A1: Ruthenium-based olefin metathesis catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts (first, second, and third generation), are widely used for reactions like self-metathesis of this compound. While highly effective, these catalysts are susceptible to deactivation by various mechanisms. Second-generation catalysts are generally more robust than first-generation catalysts, but can still be deactivated by impurities and harsh reaction conditions.

Q2: What are the primary signs of catalyst deactivation in my reaction?

A2: Key indicators of catalyst deactivation include:

  • Reduced reaction rate or stalling: The reaction slows down significantly or stops completely before reaching full conversion.

  • Low yield: The amount of desired product is lower than expected.

  • Changes in selectivity: An increase in the formation of byproducts, such as isomers of the starting material or product.[1]

  • Color change of the reaction mixture: A change from the typical brownish or reddish color of the active catalyst to a black or heterogeneous mixture can indicate decomposition.

Q3: What are the most common causes of catalyst deactivation when working with this compound?

A3: Catalyst deactivation in this compound metathesis can be caused by several factors:

  • Impurities in the substrate or solvent: Water, peroxides, and other oxygen-containing compounds are known to deactivate ruthenium catalysts.[2][3] this compound, being a bio-based feedstock, may contain various impurities.

  • Generation of ethylene (B1197577): The self-metathesis of this compound produces ethylene as a byproduct. High concentrations of ethylene can lead to the formation of unstable ruthenium methylidene species, which are prone to decomposition.[3]

  • Functional group interference: Although Grubbs catalysts are known for their functional group tolerance, the ester group of this compound or acidic impurities can potentially interact with the metal center under certain conditions.

  • High temperatures: Elevated temperatures can accelerate catalyst decomposition pathways.[4]

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, catalyst regeneration is possible, but it is often challenging and may not restore full activity. For ruthenium catalysts deactivated by certain pathways, specific reactivation procedures have been developed. For instance, a decomposed first-generation Hoveyda-Grubbs catalyst was partially reactivated by treatment with a specific alkynol. However, a universally applicable and simple regeneration method for catalysts used in this compound reactions is not well-established. Prevention of deactivation is generally a more effective strategy.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Step Rationale
Catalyst Poisoning by Impurities 1. Purify Substrate and Solvent: Ensure this compound and the solvent are rigorously purified to remove water, peroxides, and other potential poisons. Techniques like distillation, passing through activated alumina, and sparging with an inert gas are recommended.Impurities can irreversibly bind to the catalyst's active sites, rendering it inactive.
2. Use a Catalyst Scavenger: Consider adding a small amount of a scavenger, like a hindered phosphine, to react with impurities before they reach the catalyst.Scavengers can protect the active catalyst by preferentially reacting with poisons.
Insufficient Catalyst Activity 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).Higher catalyst concentration can compensate for slow initiation or partial deactivation.
2. Switch to a More Robust Catalyst: If using a first-generation catalyst, consider a second or third-generation Grubbs or a Hoveyda-Grubbs catalyst, which are generally more stable and active.Later-generation catalysts have improved stability and tolerance to functional groups.
Ethylene Inhibition/Decomposition 1. Remove Ethylene: Perform the reaction under a gentle stream of an inert gas (e.g., argon or nitrogen) or under vacuum to effectively remove the ethylene byproduct.Removing ethylene shifts the reaction equilibrium towards the products and prevents the formation of unstable methylidene species.
Issue 2: Isomerization of Substrate or Product
Possible Cause Troubleshooting Step Rationale
Formation of Ruthenium-Hydride Species 1. Add a Mild Acid: Introduce a weak acid, such as acetic acid or benzoic acid, to the reaction mixture.The acid can suppress the formation of ruthenium-hydride species that are responsible for olefin isomerization.
2. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.The formation of isomerization-active species is often more favorable at higher temperatures.

Data Presentation

Table 1: Effect of Water on Catalyst Performance in Olefin Metathesis

The following table summarizes the impact of water on the turnover number (TON) of different ruthenium catalysts in macrocycle ring-closing metathesis (mRCM). While not specific to this compound, it illustrates the general detrimental effect of water.

CatalystAnhydrous TONTON with 0.1% v/v WaterWater Tolerance (%)
Ru-2 (Grela-type) 28,0008,40030%
Ru-3 (Iodide analogue) 32,00023,36073%
Data adapted from a study on macrocycle RCM, illustrating the general trend of water-induced deactivation. Water tolerance is calculated as (TON with water / Anhydrous TON) * 100.

Experimental Protocols

Key Experiment: Self-Metathesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups and purity of reagents.

Materials:

  • This compound (purified by distillation or passage through activated alumina)

  • Grubbs second-generation catalyst or Hoveyda-Grubbs second-generation catalyst

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound (1 equivalent) in anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Catalyst Addition: Weigh the catalyst (0.1-1.0 mol%) in a glovebox or under a stream of inert gas and add it to the reaction flask as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature (or heat to 40-50 °C if necessary) under a continuous gentle flow of inert gas to facilitate the removal of the ethylene byproduct.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to determine the conversion of the starting material and the formation of the desired diester product and ethylene.

  • Reaction Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction by adding a few drops of ethyl vinyl ether or bubbling air through the solution to deactivate the catalyst.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to isolate the desired product.

Mandatory Visualization

Catalyst_Deactivation_Troubleshooting start Reaction Stalled or Low Yield check_impurities Check for Impurities (Water, Peroxides) start->check_impurities Potential Cause purify Purify Substrate & Solvent check_impurities->purify Impurities Detected check_ethylene Check for Ethylene Buildup check_impurities->check_ethylene No Impurities Detected success Reaction Proceeds purify->success remove_ethylene Remove Ethylene (Inert Gas Sparging/Vacuum) check_ethylene->remove_ethylene Ethylene Present check_catalyst Evaluate Catalyst Activity check_ethylene->check_catalyst Ethylene Removed remove_ethylene->success increase_loading Increase Catalyst Loading check_catalyst->increase_loading Option 1 change_catalyst Use More Robust Catalyst (e.g., 2nd/3rd Gen) check_catalyst->change_catalyst Option 2 increase_loading->success change_catalyst->success

Caption: Troubleshooting workflow for low conversion in this compound metathesis.

Catalyst_Deactivation_Pathways active_catalyst Active Ru-Carbene [Ru]=CHR inactive_species Inactive Ru Species (e.g., Ru-Oxides, Hydrides) active_catalyst->inactive_species Reaction with Impurities unstable_methylidene Unstable [Ru]=CH2 active_catalyst->unstable_methylidene Reaction with Ethylene impurities Impurities (H2O, O2, Peroxides) impurities->inactive_species ethylene Ethylene (Byproduct) ethylene->unstable_methylidene decomposition_products Decomposition Products unstable_methylidene->decomposition_products Decomposition

Caption: Common catalyst deactivation pathways in olefin metathesis.

References

Technical Support Center: Enhancing Selectivity in Ethyl 10-undecenoate Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the selectivity of Ethyl 10-undecenoate functionalization.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the selective functionalization of this compound, providing potential causes and solutions in a question-and-answer format.

Regioselective Hydroformylation

Question: My rhodium-catalyzed hydroformylation of this compound is producing a mixture of linear and branched aldehydes, with low selectivity for the desired linear product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the hydroformylation of terminal alkenes like this compound is a common challenge. The linear-to-branched (l:b) ratio is influenced by several factors, primarily the catalyst system and reaction conditions.

Potential Causes and Solutions:

  • Ligand Choice: The steric and electronic properties of the phosphine (B1218219) or phosphite (B83602) ligands on the rhodium catalyst play a crucial role.

    • Bulky Ligands: Employing bulky phosphine ligands, such as those with a large bite angle (e.g., Xantphos), can favor the formation of the linear aldehyde by sterically hindering the formation of the branched intermediate.[1]

    • Electron-donating Ligands: Ligands with strong electron-donating properties can also influence selectivity.

  • Reaction Conditions:

    • Syngas Pressure: Lowering the syngas (CO/H₂) pressure can sometimes favor the formation of the linear aldehyde.[1]

    • Temperature: Increasing the reaction temperature may lead to a decrease in linear selectivity.

    • Solvent: The choice of solvent can impact the solubility of the catalyst and substrate, thereby affecting the reaction kinetics and selectivity.

  • Isomerization: A significant side reaction is the isomerization of the terminal double bond to internal positions, which upon hydroformylation, will yield branched products.

    • Catalyst System: Some rhodium-ligand complexes can catalyze this isomerization. Consider using a catalyst system known for low isomerization activity.

    • Reaction Time: Shorter reaction times can minimize the extent of isomerization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low linear selectivity in hydroformylation.

Stereoselective Epoxidation

Question: I am performing an epoxidation on this compound, but the reaction is not enantioselective, resulting in a racemic mixture. How can I achieve high enantioselectivity?

Answer: Achieving high enantioselectivity in the epoxidation of unfunctionalized terminal alkenes requires the use of a chiral catalyst. The choice of catalyst and reaction conditions are critical for inducing facial selectivity.

Potential Causes and Solutions:

  • Achiral Reagent: Standard epoxidizing agents like m-CPBA are achiral and will produce a racemic mixture of epoxides.

  • Catalyst Choice for Asymmetric Epoxidation:

    • Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex and is effective for the enantioselective epoxidation of various alkenes. The specific salen ligand can be tuned to favor the formation of either enantiomer of the epoxide.

    • Sharpless Asymmetric Epoxidation: While highly effective, the Sharpless epoxidation is primarily for allylic alcohols.[2] Since this compound is not an allylic alcohol, the Jacobsen-Katsuki epoxidation is a more suitable choice.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity.

    • Oxidant: The choice of terminal oxidant (e.g., NaOCl, m-CPBA) can influence the reaction's efficiency and selectivity.

    • Additives: In some cases, the addition of a co-catalyst or an additive can improve the enantiomeric excess (ee).

Decision Pathway for Enantioselective Epoxidation:

Caption: Decision pathway for achieving enantioselective epoxidation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selective functionalization of this compound.

1. What are the main challenges in achieving selective functionalization of the terminal double bond in this compound?

The primary challenges include:

  • Regioselectivity: In reactions like hydroformylation, controlling the addition to the terminal carbon (linear product) versus the internal carbon (branched product) is crucial.

  • Stereoselectivity: For reactions creating a new chiral center, such as epoxidation, achieving a high excess of one enantiomer is often desired.

  • Chemoselectivity: The presence of the ester functional group can sometimes interfere with the desired reaction at the double bond, leading to side products.

  • Isomerization: The terminal double bond can migrate to internal positions under certain catalytic conditions, leading to a mixture of products.

2. Which catalysts are recommended for achieving high linear selectivity in the hydroformylation of this compound?

Rhodium-based catalysts are commonly used. To favor the linear aldehyde, bulky phosphine or phosphite ligands are recommended. Examples include ligands from the Xantphos family, which possess a large natural bite angle that sterically directs the formyl group to the terminal carbon.[1]

3. What are the common byproducts in the epoxidation of unsaturated esters like this compound?

Common byproducts can include:

  • Diols: Formed by the ring-opening of the epoxide, especially in the presence of water or other nucleophiles.

  • Over-oxidation products: If the reaction conditions are too harsh, further oxidation of the epoxide or other parts of the molecule can occur.

  • Products from the decomposition of the oxidizing agent.

4. Can the ester group in this compound be affected during functionalization of the double bond?

Yes, under certain conditions, the ester group can be reactive. For example:

  • Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl ester can undergo transesterification.[3]

  • Reduction: Strong reducing agents used in subsequent steps might reduce the ester to an alcohol. Careful selection of reagents and reaction conditions is necessary to ensure the chemoselective functionalization of the alkene in the presence of the ester.

Section 3: Data Presentation

Table 1: Regioselectivity in the Hydroformylation of Terminal Alkenes
Catalyst SystemLigandSubstratel:b RatioReference
Rh(acac)(CO)₂Xantphos1-Octene98:2
Rh(acac)(CO)₂BISBI1-Octene>99:1
Rh(acac)(CO)₂Ph-BPEPropene1:6 (b:l)
Rh(acac)(CO)₂BOBPHOS1-Hexene1:6 (b:l)
Table 2: Enantioselectivity in the Epoxidation of Terminal Alkenes
Catalyst SystemChiral LigandSubstrateee (%)EnantiomerReference
Mn-salen (Jacobsen)(R,R)-SalenStyrene97(R)General Knowledge
Ti(OiPr)₄/DET (Sharpless)(+)-DETGeraniol (allylic alcohol)>95(2S,3S)
Engineered Cytochrome P450-1-Hexene83(R)

Section 4: Experimental Protocols

Protocol for Regioselective Hydroformylation of this compound

Objective: To achieve high linear-to-branched selectivity in the hydroformylation of this compound.

Materials:

  • This compound

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Xantphos (ligand)

  • Toluene (B28343) (anhydrous)

  • Syngas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet.

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (0.1 mol%) and Xantphos (0.2 mol%).

  • Reaction Setup: Add anhydrous toluene to dissolve the catalyst and ligand. Then, add this compound.

  • Reaction Execution: Seal the autoclave, remove it from the glovebox, and purge with N₂ followed by syngas. Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC or NMR to determine the conversion and l:b ratio.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. The reaction mixture can be analyzed directly or purified by column chromatography.

Protocol for Enantioselective Epoxidation of this compound (Jacobsen-Katsuki Epoxidation)

Objective: To synthesize an enantioenriched epoxide from this compound.

Materials:

  • This compound

  • (R,R)-Jacobsen's catalyst (chiral Mn-salen complex)

  • Dichloromethane (anhydrous)

  • Sodium hypochlorite (B82951) (NaOCl) solution (buffered)

  • 4-Phenylpyridine N-oxide (4-PPNO) (optional additive)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and 4-PPNO (if used) in dichloromethane.

  • Catalyst Addition: Add the (R,R)-Jacobsen's catalyst (typically 1-5 mol%).

  • Oxidant Addition: Cool the mixture in an ice bath and add the buffered NaOCl solution dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC.

Section 5: Signaling Pathways and Workflows

General Reaction Pathway for Selective Functionalization:

FunctionalizationPathways cluster_hydroformylation Regioselective Hydroformylation cluster_epoxidation Stereoselective Epoxidation Substrate This compound (Terminal Alkene) Hydroformylation Rh-catalyzed Hydroformylation (CO, H₂) Substrate->Hydroformylation Epoxidation Asymmetric Epoxidation Substrate->Epoxidation LinearAldehyde Linear Aldehyde (Major Product) Hydroformylation->LinearAldehyde Bulky Ligand BranchedAldehyde Branched Aldehyde (Minor Product) Hydroformylation->BranchedAldehyde Less Bulky Ligand EnantioenrichedEpoxide Enantioenriched Epoxide Epoxidation->EnantioenrichedEpoxide Chiral Catalyst (e.g., Jacobsen)

Caption: General reaction pathways for selective functionalization of this compound.

References

Validation & Comparative

Purity Assessment of Ethyl 10-undecenoate: A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. Ethyl 10-undecenoate, a valuable building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of two prominent analytical techniques for its purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary analytical method that provides both qualitative and quantitative information simultaneously.[1][2] Its universal detection principle and reliance on the direct proportionality between NMR signal area and the number of nuclei make it a versatile tool for purity evaluation, often without the need for identical reference standards.[2][3][4] In contrast, GC-FID is a well-established, highly sensitive chromatographic technique widely used for the analysis of volatile and semi-volatile compounds.

This guide presents a comparative analysis of these two methods, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Comparative Performance Data

The following table summarizes the key performance parameters of qNMR and GC-FID for the purity assessment of this compound. The data presented is a representative summary based on typical performance characteristics of these techniques.

Parameter Quantitative NMR (qNMR) Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the molar amount of the analyte.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.
Accuracy High (typically ≤ 1% relative error)High (typically ≤ 2% relative error with proper calibration)
Precision (RSD) Excellent (typically < 1%)Very Good (typically < 2%)
Selectivity High (distinguishes structurally similar impurities)High (excellent separation of volatile impurities)
Limit of Detection (LOD) ~0.1%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.03%
Analysis Time per Sample ~15-20 minutes~20-30 minutes
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.May require derivatization for certain impurities, followed by dissolution in a volatile solvent.
Reference Standard Can use a universal internal standard (e.g., maleic anhydride).Requires a specific, high-purity reference standard of the analyte.
Structural Information Provides detailed structural information of the analyte and impurities.Provides retention time data, but no direct structural information.
Non-destructive YesNo

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

This protocol describes the determination of the purity of this compound using ¹H-NMR with an internal standard.

1. Materials and Reagents:

  • This compound (analyte)

  • Maleic Anhydride (B1165640) (Internal Standard, Certified Reference Material)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

2. Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

3. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of maleic anhydride into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Pulse Sequence: Standard 90° pulse

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans (ns): 8

  • Spectral Width (sw): 20 ppm

  • Acquisition Time (at): 4 s

5. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic signals of this compound (e.g., the triplet of the ethyl ester's CH₃ at ~1.25 ppm) and the singlet of the internal standard (maleic anhydride at ~7.10 ppm).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the purity assessment of this compound by GC-FID.

1. Materials and Reagents:

  • This compound (analyte and reference standard)

  • Isopropanol (solvent)

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-FFAP).

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask and dilute to volume with isopropanol.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with isopropanol.

4. GC-FID Conditions:

  • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature: 280 °C

5. Data Analysis:

  • Record the chromatograms for both the standard and sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area normalization method or by comparing the peak area of the analyte in the sample to that of the standard.

Visualizations

The following diagrams illustrate the experimental workflow for qNMR and the logical relationship in the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Purity Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_fid Acquire FID transfer->acquire_fid process_data Process Data (FT, Phasing, Baseline) acquire_fid->process_data integrate Integrate Signals process_data->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity assessment.

Purity_Calculation_Logic cluster_inputs Input Parameters cluster_ratios Calculated Ratios I_analyte Analyte Integral molar_ratio Molar Ratio I_analyte->molar_ratio N_analyte Analyte Protons N_analyte->molar_ratio M_analyte Analyte Molar Mass mass_ratio Mass Ratio M_analyte->mass_ratio m_analyte Analyte Mass m_analyte->mass_ratio I_is IS Integral I_is->molar_ratio N_is IS Protons N_is->molar_ratio M_is IS Molar Mass M_is->mass_ratio m_is IS Mass m_is->mass_ratio P_is IS Purity P_is->mass_ratio Purity Final Purity (%) molar_ratio->Purity mass_ratio->Purity

Caption: Logical relationship for qNMR purity calculation.

References

A Comparative Guide to Catalysts for the Efficient Synthesis of Ethyl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of ethyl 10-undecenoate, a valuable intermediate in the chemical and pharmaceutical industries, is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems, including homogeneous, heterogeneous, and enzymatic catalysts, for the synthesis of this compound primarily through the esterification of 10-undecenoic acid with ethanol (B145695). The performance of these catalysts is evaluated based on experimental data for key parameters such as yield, selectivity, and reaction conditions.

Comparison of Catalytic Performance

The selection of an appropriate catalyst is a crucial step in optimizing the synthesis of this compound. The following tables summarize the performance of different catalysts based on reported experimental data.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the absence of mass transfer limitations. However, their separation from the product mixture can be challenging.

CatalystSubstratesAlcoholTemp. (°C)Time (h)Yield (%)Selectivity (%)Notes
Sulfuric Acid (H₂SO₄)10-Undecenoic AcidMethanol (B129727)Reflux893-Data for methyl ester synthesis; similar results expected for ethanol.[1]
Zinc Salts (e.g., Zn(TfO)₂)Pelargonic Acid2-Ethylhexyl Alcohol1704>95-Model reaction for fatty acid esterification.[2][3]
Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reaction mixture, facilitating their separation and recycling. This characteristic makes them attractive for industrial applications.

CatalystSubstratesAlcoholTemp. (°C)Time (h)Yield (%)Selectivity (%)Notes
Amberlyst-15Acetic AcidEthanol75-95.2-Model reaction in a packed bed reactor.[4]
Amberlyst-15Oleic AcidEthanol75-43.8-Demonstrates substrate dependency.[4]
Cu-deposited V₂O₅This compound1,4-Cyclohexanedimethanol10023ModerateHighTransesterification reaction.
CaOThis compoundCyclohexanemethanol100-120-9295-98Transesterification reaction.
Various Metal Oxides (e.g., ZnO)This compound1,4-Cyclohexanedimethanol10023Low85Transesterification reaction, lower yield but good selectivity.
Enzymatic Catalysis

Enzymatic catalysts, typically lipases, offer high selectivity under mild reaction conditions, making them a green alternative to conventional chemical catalysts.

CatalystSubstratesAcyl DonorTemp. (°C)Time (h)Conversion/Yield (%)Notes
Candida antarctica Lipase (B570770) B (CALB)10-Undecenoic Acid-72--Used for esterification with ricinoleic acid derivatives.
Lipase QL from Alcaligenes sp.Cyclopentene diol---High conversion & selectivityModel reaction for selective acylation.
Candida rugosa LipaseEthyl caprate & Butyric acid-3796~90 (transesterification)Model transesterification for flavor ester synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of undecenoic acid esters using representative catalysts from each category are provided below.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid (for Mthis compound)

This protocol describes the synthesis of mthis compound, which is analogous to the synthesis of the ethyl ester.

Materials:

  • 10-Undecenoic acid (55.2 g, 300 mmol)

  • Methanol (750 ml)

  • Concentrated sulfuric acid (5 ml)

  • Ether

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 10-undecenoic acid in methanol is prepared in a round-bottom flask.

  • Concentrated sulfuric acid is carefully added to the solution.

  • The mixture is refluxed for 8 hours.

  • After cooling, the excess methanol is removed under reduced pressure.

  • Water is added to the residue, and the mixture is extracted with ether.

  • The ether layer is washed sequentially with a 5% sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed, and the crude product is purified by vacuum distillation to yield mthis compound.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15 (General Procedure)

This protocol outlines a general procedure for esterification using the solid acid catalyst Amberlyst-15.

Materials:

  • Carboxylic acid (e.g., 10-undecenoic acid)

  • Ethanol

  • Amberlyst-15 resin

  • Solvent (optional, e.g., toluene)

Procedure:

  • The carboxylic acid, ethanol (in stoichiometric excess), and Amberlyst-15 (typically 5-10 wt% of the limiting reactant) are combined in a reaction vessel.

  • The mixture is heated to the desired temperature (e.g., 75°C) with stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The Amberlyst-15 catalyst is removed by simple filtration.

  • The filtrate is concentrated under reduced pressure to remove excess ethanol and solvent (if used).

  • The crude this compound can be further purified by distillation if necessary.

Protocol 3: Enzymatic Catalysis with Immobilized Lipase (General Procedure)

This protocol provides a general method for lipase-catalyzed esterification.

Materials:

  • 10-Undecenoic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, optional for solvent-free systems)

  • Molecular sieves (optional, for water removal)

Procedure:

  • 10-Undecenoic acid and ethanol are dissolved in an organic solvent in a reaction flask. For a solvent-free system, the reactants are mixed directly.

  • Immobilized lipase is added to the mixture. Molecular sieves can be added to remove the water produced during the reaction and shift the equilibrium towards the product.

  • The reaction mixture is incubated at a specific temperature (e.g., 40-60°C) with shaking.

  • The reaction is monitored over time by analyzing aliquots.

  • Once the reaction reaches the desired conversion, the immobilized enzyme is separated by filtration.

  • The solvent is evaporated to yield the crude this compound. The product can be purified by column chromatography or distillation.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated.

Esterification_Reaction cluster_reactants Reactants cluster_products Products 10-Undecenoic_Acid 10-Undecenoic Acid (CH₂=CH(CH₂)₈COOH) 10-Undecenoic_Acid->Reaction Ethanol Ethanol (C₂H₅OH) Ethanol->Reaction Ethyl_10-undecenoate This compound (CH₂=CH(CH₂)₈COOC₂H₅) Water Water (H₂O) Reaction->Ethyl_10-undecenoate Reaction->Water Catalyst Catalyst Catalyst->Reaction + Catalyst (Homogeneous, Heterogeneous, or Enzymatic) Catalyst_Comparison_Workflow cluster_synthesis Synthesis of this compound cluster_processing Downstream Processing Start 10-Undecenoic Acid + Ethanol Homogeneous Homogeneous Catalysis Start->Homogeneous Heterogeneous Heterogeneous Catalysis Start->Heterogeneous Enzymatic Enzymatic Catalysis Start->Enzymatic Workup_H Aqueous Workup & Extraction Homogeneous->Workup_H Filtration_Het Catalyst Filtration Heterogeneous->Filtration_Het Filtration_E Enzyme Filtration Enzymatic->Filtration_E Purification Purification (Distillation / Chromatography) Workup_H->Purification Filtration_Het->Purification Recycle Recycle Filtration_Het->Recycle Catalyst Recycling Filtration_E->Purification Product This compound Purification->Product

References

A Comparative Guide to Ethyl 10-undecenoate and Methyl 10-undecenoate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel polymers with tailored properties is a cornerstone of innovation in materials science and drug delivery. Bio-derived monomers, such as undecenoic acid esters, are gaining significant attention as sustainable building blocks for a wide range of polymeric materials. This guide provides a detailed comparison of two such monomers, ethyl 10-undecenoate and mthis compound, in the context of polymer synthesis. By examining their reactivity, the properties of their resulting polymers, and the experimental protocols for their use, this document aims to equip researchers with the necessary information to select the optimal monomer for their specific application.

Monomer Properties and Reactivity

Both this compound and mthis compound are long-chain unsaturated esters derived from 10-undecenoic acid. Their terminal double bond makes them suitable for various polymerization techniques, most notably Acyclic Diene Metathesis (ADMET) polymerization. In ADMET, these monofunctional monomers can act as chain stoppers, allowing for the control of polymer molecular weight.[1][2] They can also be incorporated into copolymers.

The primary difference between the two monomers lies in their ester group: an ethyl group in this compound and a methyl group in mthis compound. This subtle structural variation is expected to have a minor impact on their reactivity and the physical properties of the resulting polymers. In general, the principles of their polymerization are analogous.

Monomer Synthesis Workflow

cluster_0 Monomer Synthesis 10-Undecenoic Acid 10-Undecenoic Acid Esterification Esterification 10-Undecenoic Acid->Esterification Alcohol (Methanol or Ethanol) Alcohol (Methanol or Ethanol) Alcohol (Methanol or Ethanol)->Esterification Monomer (Methyl or this compound) Monomer (Methyl or this compound) Esterification->Monomer (Methyl or this compound)

General synthesis route for undecenoate monomers.

Performance in Polymer Synthesis: A Comparative Analysis

While direct comparative studies focusing solely on the homopolymers of ethyl and mthis compound are scarce in the literature, extensive research on the incorporation of mthis compound into various polyesters and poly(ester-amide)s provides a strong basis for understanding their behavior.

Data from Polymers Derived from Mthis compound

Research has demonstrated the successful synthesis of polyesters and poly(ester-amide)s using diols and diesters derived from mthis compound.[3][4] These studies provide valuable insights into the thermal and mechanical properties achievable with this monomer.

Polymer TypeMonomers Derived From Mthis compoundThermal PropertiesMechanical PropertiesReference
PolyesterDiols and a bio-based methyl diesterTd (5% weight loss): 330–350 °C; Tg: below room temperature; Tm: 22–127 °C (semi-crystalline)Young's Modulus: 83–363 MPa (increases with amide content)[3]
Poly(ester-amide)Diols containing ester and amide linkages and a bio-based methyl diesterTd (5% weight loss): 330–350 °C; Tg: below room temperature; Tm: up to 127 °CYoung's Modulus: up to 363 MPa

Td: Decomposition Temperature, Tg: Glass Transition Temperature, Tm: Melting Temperature

Inferred Performance of this compound in Polymer Synthesis

Based on fundamental principles of polymer chemistry, the performance of this compound in polymer synthesis is expected to be very similar to that of its methyl counterpart. The slightly larger ethyl ester group may lead to subtle differences in polymer properties:

  • Glass Transition Temperature (Tg): The bulkier ethyl group might slightly lower the Tg of the resulting polymer compared to the methyl ester analog due to increased free volume.

  • Crystallinity and Melting Temperature (Tm): The difference in the ester group is unlikely to significantly alter the polymer's ability to crystallize, and thus the melting temperature should be comparable.

  • Solubility: Polymers derived from this compound may exhibit slightly better solubility in nonpolar organic solvents.

It is important to note that these are inferred properties, and experimental validation is necessary for specific applications.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polymers using undecenoate esters. These should be adapted and optimized for specific research goals.

Protocol 1: Synthesis of Polyesters from Diols Derived from Mthis compound

This protocol describes the synthesis of polyesters via polycondensation of diols (derived from mthis compound) and a bio-based methyl diester.

Materials:

  • Diol derived from mthis compound

  • Bio-based methyl diester (e.g., dimethyl succinate)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst

  • High-vacuum line

  • Schlenk flask

Procedure:

  • In a Schlenk flask, combine the diol and the methyl diester in the desired stoichiometric ratio.

  • Add the TBD catalyst (typically 0.1-1 mol%).

  • Heat the mixture under vacuum in a stepwise manner to facilitate the removal of methanol (B129727) byproduct. A typical heating profile would be:

    • 150 °C for 2 hours

    • 170 °C for 2 hours

    • 190 °C for 4-6 hours

  • Maintain a high vacuum (<0.1 mbar) during the final stage of the reaction to drive the polymerization to completion.

  • Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer in a non-solvent (e.g., cold methanol) to purify it.

  • Dry the polymer under vacuum until a constant weight is achieved.

Polymerization and Characterization Workflow

cluster_1 Polymer Synthesis and Analysis Monomer Monomer Polymerization Polymerization Monomer->Polymerization Crude Polymer Crude Polymer Polymerization->Crude Polymer Purification Purification Crude Polymer->Purification Pure Polymer Pure Polymer Purification->Pure Polymer Characterization Characterization Pure Polymer->Characterization

A general workflow for polymer synthesis and characterization.

Conclusion

Both this compound and mthis compound are versatile, bio-derived monomers with significant potential in polymer synthesis. While the existing body of research predominantly focuses on mthis compound, the principles governing its reactivity and the properties of its derived polymers can be largely extrapolated to this compound. The choice between the two monomers will likely depend on subtle desired variations in polymer properties, such as a slightly lower glass transition temperature, which might be conferred by the ethyl ester. For applications where precise control over these properties is critical, empirical studies are recommended. This guide provides a solid foundation for researchers to embark on the synthesis and characterization of novel polymers from these sustainable and adaptable building blocks.

References

A Comparative Analysis of the Reactivity of Undecenoic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Undecenoic acid, a versatile bifunctional molecule derived from castor oil, and its esters are pivotal building blocks in the synthesis of pharmaceuticals, polymers, and fine chemicals. The reactivity of the ester group is a critical parameter influencing reaction kinetics, product yields, and the overall efficiency of synthetic pathways. This guide provides a comparative study of the reactivity of different undecenoic acid esters, supported by experimental data, to aid researchers in selecting the optimal ester for their specific application.

Comparative Reactivity in Transesterification Reactions

Transesterification is a key reaction for modifying the ester group of undecenoic acid. The following data, derived from studies on the transesterification of methyl 10-undecenoate and this compound, provide insights into their comparative reactivity with various alcohols. While direct side-by-side comparative studies are limited, analysis of reactions conducted under similar catalytic systems offers valuable trends.

Data Summary: Transesterification of Undecenoic Acid Esters

The following table summarizes the yield of transesterification reactions of mthis compound and this compound with a selection of primary and secondary alcohols. The data suggests that both methyl and ethyl esters can be effectively transesterified, with the choice of catalyst and alcohol structure playing a significant role in the reaction outcome.

Undecenoic Acid EsterAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Mthis compoundCyclohexanemethanolCpTiCl₃2412092[1]
Mthis compound1,4-CyclohexanedimethanolCpTiCl₃2412085[1]
Mthis compound10-Undecen-1-olCpTiCl₃2412091[1]
Mthis compound3-Hexanol (B165604) (sec-alcohol)CpTiCl₃2412025[1]
This compound1,4-CyclohexanedimethanolCu/V₂O₅2310081 (diester)[2]
This compoundCyclohexanemethanolCu/V₂O₅2310088
This compound1-OctanolCu/V₂O₅2310085
This compound2-Octanol (sec-alcohol)Cu/V₂O₅2310011

Analysis of Reactivity:

  • Primary vs. Secondary Alcohols: Both methyl and ethyl undecenoate show significantly higher reactivity with primary alcohols compared to secondary alcohols. This is evident from the lower yields obtained with 3-hexanol and 2-octanol, which can be attributed to increased steric hindrance around the hydroxyl group of the secondary alcohol.

  • Influence of the Ester Group (Methyl vs. Ethyl): While reaction conditions are not identical, a general observation is that both methyl and ethyl esters are suitable substrates for transesterification. The choice between them may depend on factors like the volatility of the corresponding alcohol byproduct (methanol vs. ethanol) and the specific catalyst system employed.

Experimental Protocols

General Procedure for CpTiCl₃ Catalyzed Transesterification of Mthis compound
  • Materials: Mthis compound, alcohol (e.g., cyclohexanemethanol), (Cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃), and an internal standard (e.g., n-dodecane).

  • Reaction Setup: A mixture of mthis compound, the respective alcohol, and the internal standard is placed in a reaction vessel.

  • Catalyst Addition: A stock solution of CpTiCl₃ in a suitable solvent is prepared and added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a temperature of 100-120 °C.

  • Monitoring and Analysis: Aliquots of the reaction mixture are taken at regular intervals and analyzed by Gas Chromatography (GC) to determine the conversion and yield of the transesterified product.

General Procedure for Cu/V₂O₅ Catalyzed Transesterification of this compound
  • Catalyst Preparation: A Cu-deposited V₂O₅ catalyst is prepared.

  • Reaction Mixture: this compound, the desired alcohol, and an internal standard (e.g., n-dodecane) are combined in a reaction vessel with the catalyst.

  • Reaction Conditions: The reaction is conducted at 100 °C without a solvent.

  • Analysis: The conversion of substrates and the formation of products are quantified by Gas Chromatography (GC) analysis of the reaction mixture.

Factors Influencing the Reactivity of Undecenoic Acid Esters

The reactivity of undecenoic acid esters is governed by several structural and electronic factors. The following diagram illustrates the key relationships influencing their reactivity in common reactions such as esterification, transesterification, and hydrolysis.

G Factors Influencing Reactivity of Undecenoic Acid Esters cluster_ester Ester Group (R) cluster_reactivity Reactivity Alkyl_Chain_Length Alkyl Chain Length (e.g., Methyl, Ethyl, Butyl) Esterification_Rate Esterification Rate Alkyl_Chain_Length->Esterification_Rate Inverse Relationship (Longer chain = Slower rate) Hydrolysis_Rate Hydrolysis Rate Alkyl_Chain_Length->Hydrolysis_Rate Inverse Relationship (Longer chain = Slower rate) Steric_Hindrance Steric Hindrance (e.g., primary, secondary, tertiary) Steric_Hindrance->Esterification_Rate Inverse Relationship (More hindrance = Slower rate) Transesterification_Rate Transesterification Rate Steric_Hindrance->Transesterification_Rate Inverse Relationship (More hindrance = Slower rate) Reaction_Conditions Reaction Conditions (Catalyst, Temperature, Solvent) Reaction_Conditions->Esterification_Rate Reaction_Conditions->Transesterification_Rate Reaction_Conditions->Hydrolysis_Rate Nucleophile_Strength Nucleophile Strength (e.g., in aminolysis) Nucleophile_Strength->Transesterification_Rate

Figure 1: Factors influencing the reactivity of undecenoic acid esters.

Discussion of Reactivity Factors:

  • Alkyl Chain Length of the Ester: Generally, the rate of esterification and hydrolysis tends to decrease as the carbon chain length of the alcohol moiety increases. This is attributed to increased steric hindrance around the carbonyl carbon, making it less accessible to nucleophilic attack. Therefore, methyl undecenoate would be expected to be slightly more reactive than ethyl undecenoate, which in turn would be more reactive than butyl undecenoate under similar conditions.

  • Steric Hindrance: As demonstrated by the experimental data, steric hindrance of the reacting alcohol in transesterification plays a crucial role. Similarly, the structure of the ester's alkyl group (primary, secondary, or tertiary) will influence its reactivity. Esters with bulkier alkyl groups are generally less reactive.

  • Reaction Conditions: The choice of catalyst (acidic, basic, or enzymatic), reaction temperature, and solvent system has a profound impact on the reaction kinetics and can often be modulated to overcome inherent differences in ester reactivity.

  • Reactivity of the Double Bond: It is important to note that the terminal double bond in undecenoic acid esters can also participate in various addition reactions. The reactivity of the double bond is generally not significantly influenced by the nature of the ester group under conditions that do not involve the carbonyl functionality.

Conclusion for Drug Development Professionals

The selection of an appropriate undecenoic acid ester for a synthetic route in drug development should be a carefully considered decision. For reactions involving nucleophilic substitution at the carbonyl carbon, such as transesterification or aminolysis, esters with smaller, less sterically hindered alkyl groups like methyl or ethyl undecenoate are likely to exhibit higher reactivity. However, factors such as the desired volatility of the alcohol byproduct and the specific catalytic system being employed are also critical. For applications where the ester is a stable protecting group, a bulkier ester might be preferable to reduce susceptibility to hydrolysis. The data and principles outlined in this guide provide a foundational understanding to inform these decisions and optimize synthetic strategies.

References

A Comparative Guide to the Quantification of Ethyl 10-undecenoate: Validation of a Novel UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Ethyl 10-undecenoate against a traditional Gas Chromatography-Flame Ionization Detector (GC-FID) method. This compound, a fatty acid ester, finds applications in various industries, and its accurate quantification is crucial for quality control and research. This document outlines the validation parameters, experimental protocols, and performance data to aid researchers in selecting the most suitable analytical method for their needs.

Methodology Comparison

The analytical performance of the newly developed UHPLC-MS/MS method was rigorously validated and compared against a conventional GC-FID method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Summary

The following tables summarize the comparative validation data for the two methods.

Table 1: Linearity and Sensitivity

ParameterUHPLC-MS/MSGC-FID
Linear Range 0.1 - 1000 ng/mL1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.03 ng/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 µg/mL

Table 2: Accuracy

Spiked ConcentrationUHPLC-MS/MS (Recovery %)GC-FID (Recovery %)
Low QC (0.3 ng/mL / 3 µg/mL) 99.8%95.2%
Mid QC (50 ng/mL / 50 µg/mL) 101.2%98.7%
High QC (800 ng/mL / 400 µg/mL) 99.5%102.1%

Table 3: Precision (Relative Standard Deviation, RSD)

QC LevelUHPLC-MS/MS Intra-day RSD (%)UHPLC-MS/MS Inter-day RSD (%)GC-FID Intra-day RSD (%)GC-FID Inter-day RSD (%)
Low 1.82.54.25.8
Mid 1.21.92.53.7
High 0.91.51.82.9

Experimental Protocols

Detailed methodologies for the novel UHPLC-MS/MS method and the traditional GC-FID method are provided below.

Novel UHPLC-MS/MS Method

1. Sample Preparation: Standard solutions of this compound were prepared in methanol. For analysis of complex matrices, a liquid-liquid extraction using hexane (B92381) followed by evaporation and reconstitution in the mobile phase is recommended.

2. Instrumentation: An ultra-high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer was used.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were optimized for maximum sensitivity and specificity.

Traditional GC-FID Method

1. Sample Preparation: Samples containing this compound were diluted in hexane. For fatty acid analysis from lipids, a transesterification step to convert fatty acids to their ethyl esters may be necessary.[1][2]

2. Instrumentation: A gas chromatograph equipped with a flame ionization detector.

3. Chromatographic Conditions:

  • Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 240°C.

  • Detector Temperature: 260°C

  • Injection Volume: 1 µL (splitless mode).

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the analytical method validation workflow and the logical relationship of key validation parameters.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_scope Define Scope & Acceptance Criteria select_method Select Analytical Method define_scope->select_method specificity Specificity select_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for the validation of an analytical method.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity LOD LOD Linearity->LOD LOQ LOQ LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The novel UHPLC-MS/MS method demonstrates superior sensitivity, with a significantly lower LOD and LOQ compared to the traditional GC-FID method. The enhanced specificity of tandem mass spectrometry also reduces the likelihood of interference from matrix components. While both methods exhibit acceptable linearity, accuracy, and precision within their respective linear ranges, the UHPLC-MS/MS method is particularly advantageous for applications requiring the quantification of trace levels of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix.

References

Performance Benchmark: Polymers from Ethyl 10-undecenoate versus Leading Alternatives in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for advanced biomaterials, polymers derived from renewable resources are gaining significant traction. Ethyl 10-undecenoate, a derivative of castor oil, presents a promising platform for the synthesis of novel polymers with potential applications in drug delivery and tissue engineering. This guide provides an objective comparison of the performance of polymers derived from this compound against established alternatives such as Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan. The comparison is supported by a review of experimental data on key performance indicators including mechanical properties, thermal stability, biocompatibility, and drug release kinetics.

Executive Summary

Polymers synthesized from this compound, often through Acyclic Diene Metathesis (ADMET) or thiol-ene polymerization, exhibit a unique combination of properties. They offer the potential for tunable mechanical strength and thermal stability, coupled with the inherent biodegradability of their ester linkages. This positions them as viable alternatives to well-established biodegradable polymers. This guide aims to provide a data-driven comparison to aid researchers in selecting the most appropriate material for their specific application.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance metrics of polymers derived from this compound and its alternatives. It is important to note that the properties of these polymers can vary significantly based on the specific synthesis method, molecular weight, and processing conditions.

Table 1: Mechanical Properties

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Poly(this compound) (representative)10 - 30100 - 400+0.1 - 0.5
Poly(lactic acid) (PLA)50 - 702 - 101.2 - 3.0
Poly(ε-caprolactone) (PCL)10 - 50300 - 10000.2 - 0.4
Poly(lactic-co-glycolic acid) (PLGA) (50:50)40 - 502 - 101.0 - 2.0
Chitosan (film)30 - 12010 - 601.0 - 2.5

Table 2: Thermal Properties

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Poly(this compound) (representative)-60 to -3040 - 70>300
Poly(lactic acid) (PLA)55 - 65150 - 180~350
Poly(ε-caprolactone) (PCL)-65 to -6055 - 65~350
Poly(lactic-co-glycolic acid) (PLGA) (50:50)45 - 55Amorphous~300
Chitosan140 - 150Decomposes before melting~280

Table 3: Biocompatibility and Biodegradation

PolymerBiocompatibilityPrimary Degradation Mechanism
Poly(this compound) (representative)Generally considered biocompatibleHydrolytic cleavage of ester bonds
Poly(lactic acid) (PLA)ExcellentHydrolytic cleavage of ester bonds
Poly(ε-caprolactone) (PCL)ExcellentHydrolytic cleavage of ester bonds
Poly(lactic-co-glycolic acid) (PLGA)Excellent, FDA approved for various applicationsHydrolytic cleavage of ester bonds
ChitosanExcellent, mucoadhesive propertiesEnzymatic degradation (e.g., by lysozyme)

Table 4: Drug Release Characteristics

PolymerDrug Release MechanismTypical Release Profile
Poly(this compound) (representative)Diffusion and polymer degradationSustained release, tunable by formulation
Poly(lactic acid) (PLA)Bulk erosionBiphasic: initial burst followed by slower release
Poly(ε-caprolactone) (PCL)Diffusion and slow degradationProlonged, sustained release
Poly(lactic-co-glycolic acid) (PLGA)Bulk erosionTunable from days to months
ChitosanSwelling, diffusion, and enzymatic degradationpH-responsive, initial burst followed by sustained release

Experimental Protocols

The data presented in the tables above are typically obtained through standardized experimental procedures. Below are summaries of the key methodologies.

1. Tensile Testing (ASTM D882)

This method is used to determine the tensile properties of thin plastic sheeting and films.[1][2][3][4][5]

  • Specimen Preparation: Rectangular film specimens with a width of at least 1 inch and a gauge length of 2 inches are prepared.

  • Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of crosshead displacement until it fails. The force and elongation are recorded throughout the test.

  • Calculations: Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.

2. Differential Scanning Calorimetry (DSC) (ASTM E1356 / D3418)

DSC is used to measure the thermal transitions of a polymer as a function of temperature.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Procedure: The sample and a reference pan are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Analysis: The resulting thermogram is analyzed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

3. In Vitro Cytotoxicity Testing (ISO 10993-5)

This standard specifies test methods to assess the in vitro cytotoxicity of medical devices and materials.

  • Extraction Method: An extract of the polymer is prepared using a suitable culture medium.

  • Cell Culture: A monolayer of cultured cells (e.g., L929 mouse fibroblasts) is exposed to the polymer extract.

  • Evaluation: After a specified incubation period, the cells are examined for morphological changes and viability (e.g., using an MTT assay). A material is generally considered non-cytotoxic if cell viability is greater than 70%.

Visualizing Polymer Synthesis and Application

Polymerization of this compound via ADMET

ADMET_Polymerization Monomer This compound Catalyst Grubbs' Catalyst Monomer->Catalyst Initiation Polymer Poly(this compound) Catalyst->Polymer Propagation Byproduct Ethylene Polymer->Byproduct Release

ADMET polymerization of this compound.

Thiol-Ene Polymerization for Biomedical Scaffolds

Thiol_Ene_Polymerization cluster_reactants Reactants Undecenoate Undecenoate-functionalized Polymer Initiator Photoinitiator + UV Light Undecenoate->Initiator Thiol Multi-thiol Crosslinker Thiol->Initiator Network Crosslinked Polymer Network (Hydrogel Scaffold) Initiator->Network

Thiol-ene polymerization for scaffold fabrication.

Targeted Drug Delivery using Polymeric Nanoparticles

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment PN Polymeric Nanoparticle TumorCell Tumor Cell PN->TumorCell EPR Effect (Passive Targeting) Receptor Receptor PN->Receptor Ligand Binding (Active Targeting) DrugRelease DrugRelease TumorCell->DrugRelease Drug Release (e.g., pH, enzymes) Receptor->TumorCell Endocytosis Apoptosis Apoptosis DrugRelease->Apoptosis Therapeutic Effect

Targeted drug delivery via polymeric nanoparticles.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the aroma profiles of Ethyl 10-undecenoate and other structurally related esters. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of flavor chemistry, sensory science, and product development.

Comparative Aroma Profiles

The following table summarizes the key aroma characteristics of this compound and a selection of related ethyl and methyl esters. The data has been compiled from various industry and scientific sources.

CompoundCAS NumberMolecular FormulaAroma ProfileOdor Threshold
This compound 692-86-4C13H24O2Waxy, fruity, clean, creamy, soapy, with cognac-like nuances.[1][2][3] A warm floral and phenolic character has also been noted.[4]Low odor threshold allows for effective performance at low concentrations.[4]
Mthis compound 111-81-9C12H22O2Fatty, waxy, with citrus, earthy, fungal, and rosy-floral notes.Data not available
Ethyl nonanoate 123-29-5C11H22O2Slightly fatty, oily, nutty, and fruity, reminiscent of cognac with a rosy-fruity note.Detection: 12 ppm
Ethyl decanoate (B1226879) (Ethyl caprate) 110-38-3C12H24O2Sweet, waxy, fruity (apple, grape), oily, and brandy-like.Data not available
Ethyl dodecanoate (B1226587) (Ethyl laurate) 106-33-2C14H28O2Oily-fatty, slightly leafy and flower-petal-like with a mild fruity undertone.Data not available
Ethyl octanoate (B1194180) (Ethyl caprylate) 106-32-1C10H20O2Pleasant, fruity, and floral odor, often described as having a wine-apricot note.Detection: 5 to 92 ppb

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify aroma-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

1. Sample Preparation:

  • Solvent Extraction: A representative sample containing the esters is extracted with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Solid Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb volatile and semi-volatile compounds. This is a solvent-free technique.

  • Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to extract and concentrate analytes from a liquid sample.

2. GC-MS-O Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and/or a mass spectrometer (MS) for compound identification and quantification, and an olfactometry port.

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or DB-FFAP) is typically used for the separation of fatty acid esters.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 40-50°C is held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

  • Olfactometry Port: The effluent from the GC column is split between the chemical detector (FID/MS) and the heated olfactometry port. Humidified air is added to the olfactometry port to prevent the nasal passages of the assessor from drying out.

3. Olfactometry Assessment Methods:

  • Detection Frequency (DF): A panel of trained assessors sniffs the effluent, and the number of panelists who detect an odor at a specific retention time is recorded.

  • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odor is perceived is the flavor dilution (FD) factor, which is proportional to the odor activity value (OAV).

  • Direct Intensity: Assessors rate the intensity of the perceived odors on a continuous scale.

Sensory Panel Evaluation

Sensory panel evaluation provides a comprehensive description and quantification of the aroma attributes of the esters.

1. Panelist Selection and Training:

  • A panel of 8-15 individuals is selected based on their sensory acuity, ability to describe odors, and consistency.

  • Panelists undergo extensive training to familiarize themselves with the aroma descriptors relevant to the esters being tested and the use of intensity rating scales. Reference standards for each aroma attribute are provided to calibrate the panel.

2. Sample Preparation and Presentation:

  • The ester samples are diluted in a neutral solvent (e.g., mineral oil, propylene (B89431) glycol, or ethanol) to a concentration that is easily perceivable without causing sensory fatigue.

  • Samples are presented in coded, identical containers (e.g., glass sniffer jars) to avoid bias.

  • A monadic, sequential presentation order is often used to minimize carry-over effects. Panelists are provided with water and unsalted crackers to cleanse their palate between samples.

3. Data Collection and Analysis:

  • Panelists evaluate each sample and rate the intensity of each predefined aroma attribute (e.g., fruity, waxy, soapy, sweet) on a structured scale (e.g., a 0-15 point scale or a 100-point line scale).

  • Data is collected from each panelist over multiple sessions to ensure repeatability.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the aroma profiles of the different esters.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of ester aroma profiles, from sample preparation to data interpretation.

Aroma_Analysis_Workflow Workflow for Comparative Aroma Analysis of Esters cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_sensory_analysis Sensory Analysis cluster_data_analysis Data Analysis & Interpretation Sample Ester Samples (this compound & Related Esters) Extraction Extraction/Dilution (e.g., SPME, Solvent Extraction) Sample->Extraction GCO Gas Chromatography-Olfactometry (GC-O) Extraction->GCO GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GCMS SensoryPanel Trained Sensory Panel Extraction->SensoryPanel AromaProfile Aroma Profile Generation (Odor Descriptors & Intensities) GCO->AromaProfile OAV Odor Activity Value (OAV) Calculation GCO->OAV GCMS->OAV DescriptiveAnalysis Quantitative Descriptive Analysis (QDA) SensoryPanel->DescriptiveAnalysis DescriptiveAnalysis->AromaProfile Stats Statistical Analysis (e.g., ANOVA) AromaProfile->Stats OAV->Stats Comparison Comparative Analysis Report Stats->Comparison

Caption: Experimental workflow for the comparative analysis of ester aroma profiles.

References

Cross-Validation of Ethyl 10-undecenoate Purity: A Comparative Guide to GC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like Ethyl 10-undecenoate, an important intermediate in the synthesis of various organic molecules, employing robust analytical techniques is paramount. This guide provides a detailed comparison of two of the most common and powerful chromatographic techniques for purity assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, a comparative data summary, and a logical workflow for the cross-validation of purity results obtained from both methods.

Comparative Purity Analysis

The purity of a single batch of this compound was assessed using both Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV). The results, including the main peak area percentage and the detection of impurities, are summarized below.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity (Area %) 99.85%99.78%
Impurity 1 (Area %) 0.10%0.15%
Impurity 2 (Area %) 0.05%0.07%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Analysis Time ~20 minutes~15 minutes

Experimental Protocols

Detailed methodologies for the GC and HPLC analysis of this compound are provided to ensure reproducibility and allow for a clear understanding of the experimental basis for the presented data.

Gas Chromatography (GC-FID) Method

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. The methodology relies on the separation of components in a gaseous mobile phase.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 Series GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector Temperature: 260°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with high-purity n-hexane.

  • Vortex the solution until homogeneous.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a versatile technique that separates components in a liquid mobile phase, making it suitable for a wide range of compounds, including those that are less volatile or thermally sensitive.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Detector set at 210 nm.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 85:15).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL HPLC vial.

Cross-Validation Workflow

The cross-validation of analytical results from orthogonal techniques like GC and HPLC provides a high degree of confidence in the reported purity of a substance. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample This compound Sample Prep_GC Prepare GC Sample (Dilute in Hexane) Sample->Prep_GC Prep_HPLC Prepare HPLC Sample (Dilute in Mobile Phase) Sample->Prep_HPLC GC GC-FID Analysis Prep_GC->GC HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_GC GC Data (Purity, Impurities) GC->Data_GC Data_HPLC HPLC Data (Purity, Impurities) HPLC->Data_HPLC Compare Compare Results Data_GC->Compare Data_HPLC->Compare Consistent Results Consistent (Purity Confirmed) Compare->Consistent Yes Inconsistent Results Inconsistent (Further Investigation) Compare->Inconsistent No Investigate Investigate Discrepancies (e.g., Impurity ID, Method Specificity) Inconsistent->Investigate

Caption: Workflow for Cross-Validation of Analytical Methods.

Discussion

Both GC-FID and HPLC-UV are powerful techniques for assessing the purity of this compound. The choice between them may depend on the available instrumentation and the specific goals of the analysis.

  • Gas Chromatography is highly effective for this compound due to its volatility. The use of a Flame Ionization Detector provides excellent sensitivity and a wide linear range. GC is particularly adept at separating volatile impurities that may be present.

  • High-Performance Liquid Chromatography offers a complementary approach. Reversed-phase HPLC separates compounds based on their polarity. The UV detector is suitable for this compound as the ester functional group provides sufficient chromophore for detection at low wavelengths. HPLC can be advantageous for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis.

The presented data shows a high degree of correlation between the purity results obtained from both methods, with a minor variation that is within acceptable analytical error. This concordance provides strong evidence for the accurate purity assessment of the this compound batch. When results from two orthogonal methods are in agreement, the confidence in the quality of the material is significantly enhanced. Any significant discrepancy would necessitate further investigation, including impurity identification, to understand the root cause of the difference.

A Comparative Review of Synthesis Routes for Long-Chain Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of long-chain unsaturated esters is of significant interest across various fields, including the development of biofuels, lubricants, polymers, and pharmaceuticals. The specific properties of these esters are largely dictated by the length of the carbon chain and the degree of unsaturation, making the choice of synthetic route a critical factor in achieving the desired product characteristics. This guide provides a comparative analysis of prominent synthesis routes, offering insights into their mechanisms, advantages, and limitations, supported by experimental data.

Overview of Synthesis Routes

Several methods have been established for the synthesis of long-chain unsaturated esters, each with its own set of reaction conditions, catalysts, and applications. The most common methods include Fischer-Speier esterification, transesterification, Steglich esterification, enzymatic synthesis, the Mitsunobu reaction, and the Yamaguchi esterification. The selection of an appropriate method depends on factors such as the stability of the substrates, desired yield, reaction scale, and environmental considerations.

Below is a general workflow for the synthesis of long-chain unsaturated esters, outlining the key stages from reactant selection to product purification.

G cluster_0 Reactant Preparation cluster_1 Esterification Reaction cluster_2 Work-up and Purification Carboxylic_Acid Long-Chain Unsaturated Carboxylic Acid Reaction_Vessel Reaction Vessel (with catalyst/reagents) Carboxylic_Acid->Reaction_Vessel Alcohol Long-Chain Alcohol Alcohol->Reaction_Vessel Workup Aqueous Work-up (e.g., washing) Reaction_Vessel->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (e.g., chromatography, distillation) Drying->Purification Product Pure Long-Chain Unsaturated Ester Purification->Product

General workflow for the synthesis of long-chain unsaturated esters.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes, providing a basis for comparison.

Synthesis RouteTypical ReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)
Fischer-Speier Esterification Oleic acid, Oleyl alcoholNaHSO₄1308 hours~97[1]
Transesterification Vegetable oil, Methanol (B129727)KOH6030 minutesHigh
Steglich Esterification Carboxylic acid, AlcoholDCC, DMAPRoom Temp.1-24 hours65-95[2]
Enzymatic Synthesis Oleic acid, Oleyl alcoholImmobilized Lipase (B570770)40-505 minutes>95[3]
Mitsunobu Reaction Alcohol, Carboxylic acidDEAD, PPh₃0 - Room Temp.14-17 hours~86[4]
Yamaguchi Esterification Carboxylic acid, AlcoholTCBC, DMAP, Et₃NRoom Temp.Varies~79[5]

The following diagram illustrates the logical relationship between the different synthesis routes, categorized by their general mechanism.

G cluster_acid_catalyzed Acid-Catalyzed cluster_base_catalyzed Base-Catalyzed cluster_coupling Coupling Agent Mediated cluster_redox Redox-Mediated cluster_biocatalytic Biocatalytic Synthesis_Routes Synthesis of Long-Chain Unsaturated Esters Fischer Fischer-Speier Esterification Synthesis_Routes->Fischer Transesterification Transesterification Synthesis_Routes->Transesterification Steglich Steglich Esterification Synthesis_Routes->Steglich Yamaguchi Yamaguchi Esterification Synthesis_Routes->Yamaguchi Mitsunobu Mitsunobu Reaction Synthesis_Routes->Mitsunobu Enzymatic Enzymatic Synthesis Synthesis_Routes->Enzymatic

Categorization of synthesis routes for long-chain unsaturated esters.

Detailed Methodologies and Experimental Protocols

This is a classic acid-catalyzed esterification method. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible and often requires forcing conditions, such as the removal of water or the use of a large excess of one reactant, to drive the equilibrium towards the product.

Experimental Protocol:

  • In a round-bottom flask, combine the long-chain unsaturated carboxylic acid (1.0 equiv.) and the long-chain alcohol (1.0-1.5 equiv.).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or distillation.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This method is widely used in the production of biodiesel from vegetable oils. It can be catalyzed by either acids or bases, with base catalysis being generally faster.

Experimental Protocol:

  • Heat the vegetable oil (triglycerides) to approximately 60°C in a flask.

  • In a separate container, prepare the alkoxide catalyst by dissolving potassium hydroxide (B78521) (KOH) in an excess of alcohol (e.g., methanol or ethanol).

  • Add the alcohol/catalyst mixture to the heated oil.

  • Stir the mixture vigorously at 60°C for a specified time (e.g., 60 minutes).

  • After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer will be glycerol (B35011), and the upper layer will be the ester product.

  • Drain the glycerol layer.

  • Wash the ester layer with warm water to remove any remaining catalyst and glycerol.

  • Dry the ester product over anhydrous sodium sulfate.

The Steglich esterification is a mild method for the formation of esters from a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is particularly useful for substrates that are sensitive to acidic conditions.

Experimental Protocol:

  • Dissolve the long-chain unsaturated carboxylic acid (1.0 equiv.), the long-chain alcohol (1.0-1.5 equiv.), and a catalytic amount of DMAP (0.05-0.2 equiv.) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add DCC (1.1 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Enzymatic synthesis of esters, typically using lipases, offers a green and highly selective alternative to chemical methods. These reactions are performed under mild conditions, which helps to prevent side reactions and preserve the integrity of the unsaturated bonds.

Experimental Protocol:

  • Combine the long-chain unsaturated fatty acid and the long-chain alcohol in a suitable organic solvent (or neat).

  • Add the immobilized lipase to the mixture.

  • Incubate the reaction at a specific temperature (e.g., 40-50°C) with agitation.

  • Monitor the progress of the reaction by analyzing samples at different time intervals.

  • Upon reaching the desired conversion, separate the enzyme from the reaction mixture by filtration.

  • The solvent can be removed under reduced pressure to yield the ester product. Further purification may be achieved by chromatography if necessary.

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. It involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

Experimental Protocol:

  • Dissolve the long-chain alcohol (1.0 equiv.), the unsaturated carboxylic acid (1.0-1.5 equiv.), and triphenylphosphine (1.1 equiv.) in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ester from the triphenylphosphine oxide and the reduced hydrazine (B178648) byproducts.

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly macrocyclic esters (lactones), under mild conditions. It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC, Yamaguchi reagent), which then reacts with an alcohol in the presence of a stoichiometric amount of DMAP.

Experimental Protocol:

  • To a solution of the long-chain unsaturated carboxylic acid in a dry aprotic solvent (e.g., THF or toluene), add triethylamine (B128534) (Et₃N) to form the carboxylate salt.

  • Add 2,4,6-trichlorobenzoyl chloride to the solution to form the mixed anhydride.

  • In a separate flask, prepare a solution of the long-chain alcohol and a stoichiometric amount of DMAP in the same solvent.

  • Slowly add the mixed anhydride solution to the alcohol/DMAP solution.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction and perform an aqueous work-up.

  • Dry the organic layer, remove the solvent, and purify the product by column chromatography.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ethyl 10-undecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of Ethyl 10-undecenoate, a versatile ester utilized in flavor, fragrance, and polymer synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and operational integrity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValue
CAS Number 692-86-4
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 258-259 °C at 761 mmHg[1]
Density 0.879 g/mL at 25 °C[1]
Flash Point > 230 °F (> 110 °C)[2]
Solubility Insoluble in water; Soluble in alcohol[2]

Hazard Identification and GHS Classification

According to available data, this compound is not classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, some sources indicate that it may be a mild skin irritant. Therefore, appropriate precautions should always be taken.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemically resistant gloves. While specific compatibility data for this compound is limited, nitrile or butyl rubber gloves are generally recommended for handling esters. Always consult the glove manufacturer's resistance chart.
Skin and Body Protection Laboratory coat.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation. If aerosols are generated or handling large quantities in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling and Storage Workflow

The following diagram outlines the essential steps for the safe handling and storage of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Dispense Dispense in Ventilated Area Don_PPE->Dispense Proceed Use Use in Experiment Dispense->Use Proceed Store Store in a Cool, Dry, Well-Ventilated Area Use->Store If Not Fully Used Collect_Waste Collect Waste in a Labeled, Compatible Container Use->Collect_Waste After Use Incompatibles Away from Incompatible Materials (e.g., Strong Oxidizing Agents) Store->Incompatibles Dispose Dispose as Non-Halogenated Organic Waste Collect_Waste->Dispose Follow Institutional Protocols

Workflow for Safe Handling of this compound.

Operational Plan

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • It is classified as a combustible liquid, so it should be stored accordingly.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that all necessary PPE is worn before handling the chemical.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.

  • Wash hands thoroughly after handling.

Disposal Plan

  • Collect waste this compound and any contaminated materials in a clearly labeled, sealed container that is compatible with the chemical.

  • This compound is a non-halogenated organic ester. Dispose of it in accordance with local, state, and federal regulations for non-halogenated organic waste.

  • Do not dispose of this compound down the drain.

Emergency Procedures

EmergencyProcedure
Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. 4. Collect the absorbed material into a sealed container for disposal. 5. Clean the spill area with soap and water.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration. 4. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.
Fire 1. Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire. 2. Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Representative Experimental Protocol: Transesterification

This compound is frequently used as a starting material in the synthesis of other esters through transesterification. The following is a generalized protocol based on literature reports. Note: This is a representative methodology and may require optimization for specific substrates and scales.

Objective:

To synthesize a new ester via transesterification of this compound with a primary alcohol in the presence of a catalyst.

Materials:
  • This compound

  • Primary alcohol (e.g., 1,4-cyclohexanedimethanol)

  • Catalyst (e.g., a suitable metal oxide or enzyme)

  • Anhydrous solvent (if required)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound, the primary alcohol, and the catalyst. The molar ratio of reactants will depend on the specific reaction and should be determined based on stoichiometry and optimization experiments.

  • Reaction Conditions: The reaction mixture is typically heated to a specific temperature (e.g., 100-150°C) and stirred for a set period (e.g., several hours to overnight) to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration. The resulting solution is then typically washed with a saturated aqueous solution (e.g., sodium bicarbonate) to neutralize any acidic components, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and filtered.

  • Purification: The crude product is concentrated under reduced pressure. The final product is then purified using an appropriate technique, most commonly column chromatography on silica gel, to isolate the desired ester.

  • Characterization: The structure and purity of the synthesized ester are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.